PCC0208009
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O/c1-19(2)17-36(18-20(3)4)27-15-12-22(24-8-6-7-9-25(24)28-32-34-35-33-28)16-26(27)31-29(37)30-23-13-10-21(5)11-14-23/h6-16,19-20H,17-18H2,1-5H3,(H2,30,31,37)(H,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMMPAEIYFQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3C4=NNN=N4)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of PCC0208009?
An In-Depth Technical Guide to the Mechanism of Action of PCC0208009
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly effective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its dual inhibitory function, downstream signaling effects, and its therapeutic potential in oncology and neuropathic pain. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's biological activities.
Core Mechanism of Action: Dual Inhibition of IDO1
This compound exhibits a dual mechanism of action to suppress the activity of IDO1, an enzyme implicated in immune evasion in cancer and pathological signaling in chronic pain.[1][2][3]
-
Direct Enzymatic Inhibition: this compound directly inhibits the catalytic activity of the IDO1 enzyme. This action prevents the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[1][3] The depletion of tryptophan and the accumulation of its metabolite, kynurenine, in the cellular microenvironment are known to suppress the proliferation and function of effector T cells, thereby contributing to an immunosuppressive state.[1]
-
Transcriptional and Translational Regulation: In addition to direct enzyme inhibition, this compound also downregulates the expression of IDO1 at both the mRNA and protein levels.[1][3] This leads to a sustained reduction in the total amount of functional IDO1 enzyme available within the cells.
This dual mechanism of direct inhibition and downregulation of expression makes this compound a highly effective modulator of the IDO1 pathway.
Quantitative Data Summary
The inhibitory potency of this compound against IDO1 has been quantified in cell-based assays.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 4.52 nM | HeLa | Cells induced with IFN-γ | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate specific signaling pathways in different pathological contexts.
Anti-Tumor Immune Response in Glioma
In glioma models, the inhibition of IDO1 by this compound leads to an enhanced anti-tumor immune response, particularly when combined with the chemotherapeutic agent temozolomide (B1682018).[1][3] The primary mechanism involves the restoration of T cell function within the tumor microenvironment.
-
Increased T Cell Infiltration: Treatment with this compound results in a significant increase in the percentages of CD3+, CD4+, and CD8+ T cells within the tumor tissue.[1][3] This indicates that the inhibition of IDO1 alleviates the local immunosuppression, allowing for a more robust infiltration of cytotoxic and helper T cells to combat the tumor.
-
Suppression of Tumor Proliferation: The enhanced immune response triggered by this compound, in combination with temozolomide, leads to a significant suppression of tumor cell proliferation.[1][3]
Neuropathic Pain Regulation
In models of neuropathic pain, this compound has been shown to alleviate pain and associated co-morbidities by modulating synaptic plasticity in the anterior cingulate cortex (ACC) and amygdala.[2] This effect is mediated through the inhibition of the IL-6-JAK2/STAT3-IDO1-GCN2-IL-6 signaling pathway.
-
Inhibition of Pro-inflammatory Cascade: this compound disrupts a positive feedback loop involving the pro-inflammatory cytokine Interleukin-6 (IL-6). By inhibiting IDO1, this compound likely reduces the production of kynurenine, which can act as a signaling molecule. This, in turn, is proposed to downregulate the activation of the JAK2/STAT3 pathway, a key transducer of IL-6 signaling. The subsequent reduction in IL-6 expression further dampens this pro-inflammatory cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
IDO1 Inhibition Assay in HeLa Cells
This protocol is used to determine the IC50 value of this compound for IDO1 inhibition in a cellular context.
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 6 x 10³ cells/well and cultured for 10–12 hours.
-
IDO1 Induction: The culture medium is replaced with fresh medium containing 100 ng/mL of interferon-gamma (IFN-γ) to induce the expression of IDO1. Cells are incubated for 24 hours.
-
Inhibitor Treatment: The IFN-γ-containing medium is removed, and fresh medium containing various concentrations of this compound is added to the wells.
-
Sample Collection: After a 24-hour incubation with the inhibitor, the cell culture supernatant is collected.
-
Kynurenine and Tryptophan Measurement: The concentrations of kynurenine and tryptophan in the supernatant are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The ratio of kynurenine to tryptophan (Kyn/Trp) is calculated as an indicator of IDO1 activity. The IC50 value is determined by plotting the percentage of IDO1 activity inhibition against the concentration of this compound.
Western Blot Analysis of IDO1 Expression
This protocol is used to assess the effect of this compound on IDO1 protein expression.
-
Cell Lysis: Cells are harvested and lysed using RIPA lysis buffer.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay.
-
SDS-PAGE: 50 µg of protein from each sample is separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked for 2 hours at room temperature with a blocking buffer (e.g., 5% skim milk in Tris-buffered saline with 0.05% Tween-20 (TBS-T)).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a rabbit anti-human monoclonal antibody against IDO1 (1:1000 dilution).
-
Secondary Antibody Incubation: After washing with TBS-T, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression
This protocol is used to measure the effect of this compound on IDO1 mRNA levels.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit.
-
Primer Sequences:
-
IDO1 Forward: 5′-GCCCTTCAAGTGTTTCACCAA-3′
-
IDO1 Reverse: 5′-CCAGCCAGACAAATATATGCGA-3′
-
GAPDH Forward: 5′-GGTCGGAGTCAACGGATTTG-3′
-
GAPDH Reverse: 5′-ATGAGCCCCAGCCTTCTCCAT-3′
-
-
qRT-PCR Reaction: The qRT-PCR is performed using a suitable real-time PCR system and SYBR Green master mix.
-
Data Analysis: The relative expression of IDO1 mRNA is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Flow Cytometry for T Cell Populations in Glioma Tumors
This protocol is used to analyze the infiltration of different T cell subsets in tumor tissue.
-
Tumor Dissociation: Tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The cells are stained with fluorescently labeled antibodies specific for T cell markers:
-
FITC-conjugated anti-rat CD3
-
PE-Cy™5-conjugated anti-rat CD4
-
PE-conjugated anti-rat CD8a
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentages of CD3+, CD4+, and CD8+ T cells.
Immunohistochemistry for IDO1 and Ki67 in Glioma Tumors
This protocol is used to visualize the expression and localization of IDO1 and the proliferation marker Ki67 in tumor sections.
-
Tissue Preparation: Tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into 4 µm thick slices.
-
Antigen Retrieval: The tissue sections are subjected to heat-induced epitope retrieval.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a suitable blocking serum.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies against IDO1 and Ki67.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are used for detection, followed by visualization with a chromogen such as DAB.
-
Microscopy: The stained sections are examined under a light microscope.
Conclusion
This compound is a potent dual-acting inhibitor of IDO1, effectively suppressing its enzymatic activity and expression. This mechanism of action has significant therapeutic implications, particularly in immuno-oncology and the treatment of neuropathic pain. In the context of glioma, this compound enhances the efficacy of chemotherapy by reversing IDO1-mediated immune suppression and promoting a robust anti-tumor T cell response. In neuropathic pain, it mitigates pathological signaling by disrupting the pro-inflammatory IL-6-JAK2/STAT3-IDO1-GCN2-IL-6 pathway. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel IDO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
PCC0208009: A Technical Overview of an Indirect IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment and in neuropathic pain. Its role in disease pathology has established it as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of PCC0208009, a potent, orally bioavailable small molecule that functions as an indirect inhibitor of IDO1. This document details the mechanism of action of this compound, presents a compilation of its quantitative biological data, outlines the experimental protocols used for its characterization, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to IDO1 and its Role in Disease
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1] This enzymatic activity has profound implications for the immune system. The depletion of tryptophan in the local microenvironment can arrest the proliferation of T lymphocytes, which are highly sensitive to tryptophan levels.[1] Concurrently, the accumulation of tryptophan metabolites, collectively known as kynurenines, can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu.[1]
Upregulation of IDO1 has been observed in a wide range of human cancers and is often associated with a poor prognosis.[2] By creating an immunosuppressive environment, IDO1 allows tumor cells to evade immune surveillance and destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[2] Beyond oncology, IDO1 has also been implicated in the pathogenesis of chronic pain, where its increased expression in the central nervous system contributes to the maintenance of neuropathic pain states.[3]
This compound: An Indirect Inhibitor of IDO1
This compound is a novel small molecule that has been identified as a potent inhibitor of IDO1 activity.[4][5] Unlike direct enzymatic inhibitors that bind to the active site of the enzyme, this compound acts through an indirect mechanism.[5] It does not inhibit the enzymatic activity of purified IDO1 in vitro; instead, it suppresses the expression of IDO1 at both the mRNA and protein levels.[4][5] This mode of action provides a distinct approach to modulating the IDO1 pathway.
Mechanism of Action
This compound exerts its inhibitory effect on IDO1 expression by targeting an upstream signaling pathway. Research suggests that this compound inhibits the Interleukin-6 (IL-6) / Janus kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[3] This pathway is a known inducer of IDO1 expression.[6][7] By intervening in this pathway, this compound effectively downregulates the transcription and subsequent translation of the IDO1 gene. A proposed feedback loop involves IDO1-GCN2 signaling, which can further influence IL-6 production, suggesting a self-sustaining loop that this compound disrupts.[3]
Quantitative Data
The biological activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IDO1 Activity IC50 | HeLa | IFN-γ induced | 4.52 nM | [4] |
| IDO1 Protein Expression | HeLa | IFN-γ induced, 48h | Dose-dependent suppression (significant at 100 and 200 nM) | [4] |
| IDO1 mRNA Expression | HeLa | IFN-γ induced, 48h | Dose-dependent suppression (significant at 25, 50, 100, and 200 nM) | [4] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Animal Model | Dose | Time Point | Result | Reference |
| Plasma Concentration | Rat | 50 mg/kg (p.o.) | 60 min | Peak concentration observed | [5] |
| Brain Concentration | Rat | 50 mg/kg (p.o.) | 60 min | Peak concentration observed | [5] |
| Kynurenine/Tryptophan Ratio (Plasma) | Rat | 50 mg/kg (p.o.) | 60 min | Minimum level observed | [5] |
| Kynurenine/Tryptophan Ratio (Brain) | Rat | 50 mg/kg (p.o.) | 60 min | Minimum level observed | [5] |
| Kynurenine/Tryptophan Ratio (Tumor) | Mouse (GL261 glioma) | 100 mg/kg (p.o.) | 2-8 h | Significantly decreased | [4] |
| Kynurenine/Tryptophan Ratio (Plasma) | Mouse (GL261 glioma) | 100 mg/kg (p.o.) | 2-8 h | Significantly decreased | [4] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Glioma Models
| Parameter | Animal Model | Treatment Groups | Result | Reference |
| Tumor Growth | Mouse (GL261) | This compound + Temozolomide (B1682018) | Significantly inhibited vs. either agent alone | [8] |
| Animal Survival | Rat (C6) | This compound + Temozolomide | Significantly prolonged vs. either agent alone | [4] |
| CD3+ T cells in tumor | Rat (C6) | This compound + Temozolomide | Significantly increased vs. vehicle | [4] |
| CD4+ T cells in tumor | Rat (C6) | This compound + Temozolomide | Significantly increased vs. vehicle | [4] |
| CD8+ T cells in tumor | Rat (C6) | This compound + Temozolomide | Significantly increased vs. vehicle | [4] |
| IDO Expression in tumor | Rat (C6) | This compound | Significantly decreased vs. vehicle | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of this compound to inhibit IFN-γ-induced IDO1 activity in a cellular context.
References
- 1. Induction of tryptophan 2,3-dioxygenase expression in human monocytic leukemia/lymphoma cell lines THP-1 and U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling PCC0208009: A Potent Modulator of the Kynurenine Pathway for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PCC0208009, also known as IDO-IN-2, has emerged as a significant small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the tryptophan catabolic pathway. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action. Through a meticulous review of published data, we present its biological activity, supported by quantitative data and detailed experimental protocols. Furthermore, this guide illustrates the key signaling pathways influenced by this compound, offering researchers and drug development professionals a thorough understanding of its therapeutic potential in oncology and neuroinflammation.
Chemical Identity and Physicochemical Properties
This compound is a potent and specific inhibitor of the IDO1 enzyme. Its chemical and physical characteristics are fundamental to its pharmacological profile and are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | N-[4-[bis(2-methylpropyl)amino]-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]-N'-(4-methylphenyl)-urea |
| Synonym | IDO-IN-2 |
| Molecular Formula | C29H35N7O |
| Molecular Weight | 497.6 g/mol |
| CAS Registry No. | 1668565-74-9 |
| Purity | ≥98% |
| UV/Vis. λmax | 257 nm |
| Appearance | A solid |
| Storage Conditions | -20°C |
| Stability | ≥4 years |
| Solubility | Ethanol (~2 mg/ml), DMSO (~10 mg/ml), DMF (~10 mg/ml) |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the potent and specific inhibition of the IDO1 enzyme. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to N-formylkynurenine, thereby reducing the production of downstream metabolites such as kynurenine.
The immunosuppressive effects of IDO1 are well-documented, particularly in the tumor microenvironment. By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 helps tumors evade the host immune system. This compound's inhibition of IDO1 can reverse this immune tolerance, enhancing anti-tumor immune responses.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Cell Line/Model | IC50 / Effect | Reference |
| IDO1 Inhibition | HeLa cells | 0.097 µM | [1] |
| IDO Inhibition | HeLa cells | 4.52 nM | [2][3] |
| Anti-proliferative Effects (in vivo) | GL261 murine glioma heterotopic model | Decreases intratumor levels of Ki67 and reduces tumor weight (at 100 mg/kg) | [1] |
| Neuropathic Pain Alleviation | Animal models | Decreases mechanical and thermal hypersensitivity | [1] |
| Cognitive Improvement | Animal models | Improves novel object recognition | [1] |
Signaling Pathway Modulation
This compound's primary molecular target is IDO1, which plays a crucial role in modulating immune responses through the kynurenine pathway. The inhibition of IDO1 by this compound leads to a cascade of downstream effects that counter tumor-induced immunosuppression.
References
Investigating the Biological Targets of PCC0208009: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCC0208009 has emerged as a potent small molecule inhibitor with significant therapeutic potential in oncology and neuropathic pain. This technical guide provides a comprehensive overview of the biological targets of this compound, with a primary focus on its interaction with Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target validation and functional characterization, and visualizes the associated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and harness the therapeutic capabilities of this compound.
Primary Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
The principal biological target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer and chronic pain.[2][3]
Mechanism of Action
This compound exhibits a dual mechanism of action in targeting IDO1:
-
Direct Enzymatic Inhibition: this compound is a highly effective and direct inhibitor of IDO1 enzymatic activity.[1][4] By binding to the enzyme, it blocks the conversion of L-tryptophan to N-formylkynurenine, thereby preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the local microenvironment.[1][2]
-
Transcriptional and Translational Regulation: In addition to direct inhibition, this compound has been shown to participate in the regulation of IDO1 expression at both the mRNA and protein levels.[1][4] Studies have demonstrated that this compound can significantly decrease IFN-γ-induced IDO1 expression.[5]
In the context of neuropathic pain, this compound is described as an indirect IDO1 inhibitor, acting on the IL-6-JAK2/STAT3 signaling pathway which in turn regulates IDO1 expression.[2]
Quantitative Data
The inhibitory potency of this compound against IDO1 has been quantified in cellular assays.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | 4.52 nM | HeLa | Cellular level inhibition of IDO1 activity. | [1] |
Signaling Pathways
This compound modulates key signaling pathways involved in immune regulation and nociception.
IDO1-Mediated Tryptophan Metabolism
IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[2] Tryptophan depletion and the accumulation of downstream metabolites, such as kynurenine, have profound effects on the immune system, leading to the suppression of T-cell proliferation and function and the promotion of an immunosuppressive microenvironment.[1][6][7]
IL-6/JAK2/STAT3 Signaling Pathway in Neuropathic Pain
In models of neuropathic pain, the Interleukin-6 (IL-6) signaling cascade plays a crucial role. The binding of IL-6 to its receptor activates the Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[3][8][9] Activated STAT3 translocates to the nucleus and promotes the transcription of target genes, including IDO1, contributing to the development and maintenance of neuropathic pain.[2][10] this compound has been shown to inhibit this pathway.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.[11]
-
Cell Line: HeLa or other cancer cell lines known to express IDO1 (e.g., SKOV-3).[5][11]
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 6 x 10³ cells/well and culture for 10-12 hours.[5]
-
Induce IDO1 expression by treating the cells with 100 ng/mL of interferon-gamma (IFN-γ) for 24 hours.[5]
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control group.
-
Incubate for 24-48 hours.[5]
-
Collect the cell culture supernatants.
-
Measure the concentrations of kynurenine and tryptophan in the supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.
-
Western Blot for IDO1 Protein Expression
This protocol is used to determine the effect of this compound on IDO1 protein levels.
-
Protocol:
-
Treat cells (e.g., HeLa) with IFN-γ to induce IDO1 expression in the presence or absence of varying concentrations of this compound for 48 hours.[5]
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate 50 µg of protein from each sample by 10% SDS-PAGE.[5]
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[5]
-
Block the membrane with 5% skim milk in Tris-buffered saline with 0.05% Tween-20 (TBS-T) for 2 hours at room temperature.[5]
-
Incubate the membrane with a primary antibody against IDO1 (e.g., rabbit anti-human monoclonal antibody, 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the results.
-
Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression
This method is used to quantify the effect of this compound on IDO1 gene expression.
-
Protocol:
-
Treat cells with IFN-γ and/or this compound as described for the Western blot protocol.[5]
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for IDO1 and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative expression of IDO1 mRNA.
-
In Vivo Glioma Models
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.
-
Mouse Glioma GL261 Heterotopic Model:
-
Inoculate C57BL/6J mice subcutaneously with GL261 cells.[1]
-
Once tumors are established, treat the mice with this compound, temozolomide (B1682018) (TMZ), a combination of both, or a vehicle control.[1]
-
Monitor tumor growth by measuring tumor volume.[1]
-
At the end of the study, collect tumors and blood for further analysis.
-
Analyze the kynurenine/tryptophan ratio in plasma and tumors.[1]
-
Perform flow cytometry on tumor-infiltrating lymphocytes to assess the percentages of CD3+, CD4+, and CD8+ T cells.[1][4]
-
Conduct immunohistochemistry on tumor sections to evaluate the expression of IDO1 and proliferation markers like Ki67.[1]
-
-
Rat Glioma C6 Orthotopic Model:
Conclusion
This compound is a potent and dual-acting inhibitor of IDO1, a key enzyme in tryptophan metabolism and a critical mediator of immune suppression. By directly inhibiting IDO1 activity and downregulating its expression, this compound can restore anti-tumor immunity and alleviate neuropathic pain. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising compound. Future investigations should focus on elucidating the precise molecular mechanisms underlying the transcriptional and translational regulation of IDO1 by this compound and expanding its evaluation in a broader range of preclinical models.
References
- 1. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. IL-6/JAK2/STAT3 axis mediates neuropathic pain by regulating astrocyte and microglia activation after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JAK/STAT3 pathway is activated in spinal cord microglia after peripheral nerve injury and contributes to neuropathic pain development in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
PCC0208009 and the Kynurenine Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCC0208009 is a potent, indirect inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a key mechanism of immune escape in various cancers, including glioma. This compound has demonstrated significant anti-tumor effects, particularly in combination with chemotherapy, by modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the kynurenine pathway, and the experimental methodologies used to characterize this compound.
Introduction to the Kynurenine Pathway and IDO1 in Oncology
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step of this pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to two key immunosuppressive effects: the depletion of local tryptophan, which is essential for T-cell proliferation and function, and the production of immunosuppressive metabolites, most notably kynurenine. This creates a tolerogenic tumor microenvironment that allows cancer cells to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.
This compound: An Indirect Inhibitor of IDO1
This compound is a small molecule inhibitor of IDO1.[1] Unlike direct enzymatic inhibitors, this compound exerts its effects through an indirect mechanism, primarily by downregulating the expression of IDO1 at both the messenger RNA (mRNA) and protein levels.[3] This dual action of inhibiting IDO1 activity and expression makes it a compound of significant interest for cancer therapy.
Mechanism of Action
This compound has been shown to be a highly effective IDO1 inhibitor.[3] Its primary mechanism involves the transcriptional and translational regulation of IDO1 expression.[3] In interferon-gamma (IFN-γ) stimulated cells, a condition that mimics an inflammatory tumor microenvironment and induces high IDO1 expression, this compound significantly decreases both IDO1 mRNA and protein levels.[3] This leads to a reduction in the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects of IDO1.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (IDO1 Inhibition) | 4.52 nM | HeLa | [3] |
| IFN-γ Induction Concentration | 100 ng/mL | HeLa | [3] |
| This compound Treatment Concentrations (in vitro) | 50, 100, and 200 nM | HeLa | [3] |
| Duration of IDO1 Inhibition (in vitro) | At least 72 hours | HeLa | [3] |
Table 1: In Vitro Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| Mouse Glioma GL261 | This compound | Decreased Kyn/Trp ratio, Increased CD3+, CD4+, and CD8+ T cells in tumors | [3] |
| Rat Glioma C6 | This compound + Temozolomide (B1682018) | Enhanced anti-tumor effects, Increased survival | [3] |
Table 2: In Vivo Efficacy of this compound
Note on Pharmacokinetics: Despite extensive searches of publicly available literature, specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, have not been found.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on the Kynurenine Pathway
Caption: this compound inhibits the kynurenine pathway by downregulating IDO1 expression and inhibiting its enzymatic activity.
Experimental Workflow for In Vitro IDO1 Inhibition Assay
Caption: Workflow for assessing the in vitro inhibitory effect of this compound on IDO1 activity in HeLa cells.
Experimental Workflow for In Vivo Glioma Model Study
Caption: General workflow for evaluating the in vivo anti-tumor efficacy of this compound in glioma models.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the available literature.[3]
Cell Culture and IDO1 Induction
-
Cell Lines: HeLa (human cervical cancer), GL261 (mouse glioma), C6 (rat glioma).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To induce IDO1 expression in HeLa cells, the culture medium is replaced with fresh medium containing 100 ng/mL of recombinant human IFN-γ. Cells are typically incubated for 24 hours to achieve high levels of IDO1 expression before the addition of inhibitors.
Western Blot Analysis for IDO1 Expression
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against IDO1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Note: Specific antibody clones, catalog numbers, and dilutions are not consistently reported in the available literature.
-
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of IDO1 mRNA is normalized to an internal control gene (e.g., GAPDH).
-
Note: Specific primer sequences for IDO1 and the housekeeping gene are not provided in the reviewed publications.
-
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Flow Cytometry for Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation: Tumors from treated and control animals are harvested and mechanically and/or enzymatically dissociated into single-cell suspensions.
-
Staining: The single-cell suspension is stained with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer.
-
Gating Strategy: A standard gating strategy is employed to identify lymphocyte populations. This typically involves initial gating on live, single cells, followed by gating on CD3+ T cells, and subsequent analysis of CD4+ and CD8+ subpopulations.
-
Note: A detailed, specific gating strategy for the analysis of tumor-infiltrating lymphocytes in the context of this compound treatment is not available in the public literature.
-
Conclusion
This compound is a potent, indirect inhibitor of IDO1 that demonstrates significant promise as an anti-cancer agent, particularly in combination with standard chemotherapies like temozolomide for the treatment of glioma. Its ability to downregulate IDO1 expression at both the transcriptional and translational levels provides a robust mechanism for reversing the immunosuppressive tumor microenvironment. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential and pharmacokinetic profile. This technical guide summarizes the core publicly available information on this compound and its effects on the kynurenine pathway, providing a valuable resource for researchers in the field of immuno-oncology and drug development.
References
Preliminary In Vitro Profile of PCC0208009: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on PCC0208009, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1). The data herein is collated from foundational preclinical investigations, offering insights into its mechanism of action, cellular effects, and potential therapeutic applications.
Core Findings at a Glance
This compound has been identified as a highly effective inhibitor of IDO1, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is a significant target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[1][2] this compound has demonstrated the ability to not only directly inhibit IDO1 activity but also to regulate its expression at the transcriptional and translational levels.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro evaluations of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (IDO Activity) | HeLa | 4.52 nM | [1] |
Table 2: Effect of this compound on HeLa Cell Viability and Proliferation (72h treatment)
| Treatment Group | Concentration | Cell Viability (% of Control) | Cell Proliferation (% of Control) | Reference |
| This compound | 25 nM | No significant effect | No significant effect | [1] |
| This compound | 50 nM | No significant effect | No significant effect | [1] |
| This compound | 100 nM | No significant effect | No significant effect | [1] |
| This compound + IFN-γ | 100 nM + 100 ng/mL | No significant effect | No significant effect | [1] |
| This compound | 200 nM | No significant effect | No significant effect | [1] |
Note: In vitro experiments showed that this compound did not have a cytotoxic effect on the viability and proliferation of HeLa cells, even when stimulated with IFN-γ.[1]
Experimental Protocols
Cell Culture
The human cervical cancer cell line (HeLa), mouse glioma cell line (GL261), and rat glioma cell line (C6) were utilized in the foundational studies.[1] All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 50 IU/mL penicillin, and 50 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.[1]
Cell Viability and Proliferation Assays
HeLa cells were seeded in 96-well plates at a density of 6 x 10³ cells per well. After a 10-12 hour incubation period, the culture medium was replaced with fresh medium containing either this compound at various concentrations (25, 50, 100, or 200 nM), 100 ng/mL interferon-gamma (IFN-γ), or a combination of both. A 0.1% DMSO solution in the medium served as the vehicle control. Cell viability and proliferation were assessed 72 hours post-treatment.[1]
IDO Activity Assay
To determine the inhibitory activity of this compound on IDO, HeLa cells were first stimulated with IFN-γ for 24 hours to induce IDO expression. Following induction, the cells were treated with 100 ng/mL IFN-γ or 100 nM this compound. The concentrations of tryptophan and its metabolite, kynurenine, in the cell culture supernatants were measured at various time points using liquid chromatography-tandem mass spectrometry. The ratio of kynurenine to tryptophan (Kyn/Trp) was then calculated to reflect IDO activity.[1]
Western Blot Analysis
The expression of IDO protein was determined by Western blot. Cellular proteins were extracted using RIPA lysis buffer. A total of 50 µg of protein from each cell lysate was separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane. The membrane was blocked for 2 hours at room temperature.[1]
Quantitative Real-Time PCR (qRT-PCR)
To assess the impact of this compound on IDO mRNA expression, total RNA was extracted from treated cells. Reverse transcription to cDNA was performed using a high-capacity RNA-to-cDNA kit. The resulting cDNA was then used for qRT-PCR with SYBR Green MasterMix on an ABI Prism 7500 fast system. The amplification parameters were: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds, 60°C for 15 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 6 minutes. The 2-ΔΔCt method was used for the statistical analysis of the results.[1]
Visualized Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the IDO1 pathway.
IL-6/JAK2/STAT3/IDO1 Signaling Pathway
Caption: this compound inhibits the IL-6/JAK2/STAT3/IDO1 signaling pathway.
Experimental Workflow for IDO Activity Assessment
Caption: Workflow for in vitro assessment of IDO1 activity.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on PCC0208009 for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical research on PCC0208009, a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, for cancer immunotherapy. The document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a potent and highly effective indirect inhibitor of IDO1, a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is frequently overexpressed in tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine (B1673888).[2] By inhibiting IDO1, this compound aims to reverse this immune tolerance and enhance anti-tumor immune responses.[2] Research indicates that this compound not only directly inhibits IDO1 activity but also regulates its expression at the transcriptional and translational levels.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Metric | Value | Cell Line | Notes |
| IC50 | 4.52 nM | HeLa | Cellular level inhibition of IDO activity.[2] |
Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide (B1682018) (TMZ) in Glioma Models
| Animal Model | Treatment Group | Change in CD3+ T cells (%) | Change in CD4+ T cells (%) | Change in CD8+ T cells (%) | Tumor Inhibition Rate (%) |
| Mouse Glioma GL261 | This compound alone | Slight Increase (P > 0.05) | Slight Increase (P > 0.05) | Slight Increase (P > 0.05) | Not specified |
| Mouse Glioma GL261 | TMZ alone | Significant Decrease (P < 0.05) | Significant Decrease (P < 0.05) | Significant Decrease (P < 0.05) | Not specified |
| Mouse Glioma GL261 | This compound + TMZ | Significant Increase | Significant Increase | Significant Increase | Significantly enhanced vs. either agent alone[2] |
Note: Specific percentages for tumor inhibition and T-cell increases in the combination group were not detailed in the provided abstracts, but the synergistic effect was highlighted.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuropathic Pain (Relevant to IDO1 Inhibition)
While this study was on neuropathic pain, it details the IDO1-mediated signaling pathway that this compound inhibits. This provides insight into its mechanism of action.[1]
Caption: this compound inhibits the IL-6-JAK2/STAT3-IDO1 feedback loop.
Experimental Workflow: In Vivo Glioma Model
This diagram outlines the typical workflow for evaluating the efficacy of this compound in combination with temozolomide in a mouse glioma model.[2][3]
Caption: Workflow for in vivo evaluation of this compound in glioma models.
Detailed Experimental Protocols
In Vitro IDO1 Activity Assay (HeLa Cells)
-
Cell Culture: HeLa cells are cultured in appropriate media. To induce IDO1 expression, cells are treated with 100 ng/mL of interferon-gamma (IFN-γ) for 24 hours.[2]
-
Drug Treatment: Following IFN-γ induction, cells are treated with varying concentrations of this compound (e.g., 25–200 nM).[2]
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours) to assess effects on viability and proliferation, or for shorter periods to measure IDO1 activity.[2]
-
Metabolite Analysis: Supernatants are collected at different time points. The concentrations of tryptophan (Trp) and its metabolite kynurenine (Kyn) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: The ratio of Kyn/Trp is calculated as a direct measure of IDO1 enzyme activity. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.[2]
In Vivo Glioma Tumor Model (Mouse GL261 Heterotopic Model)
-
Tumor Implantation: C57BL/6 mice are subcutaneously injected with GL261 glioma cells to establish a heterotopic tumor model.[2]
-
Treatment Groups: Once tumors are established, mice are randomized into four treatment groups:
-
Vehicle control
-
This compound alone
-
Temozolomide (TMZ) alone
-
This compound in combination with TMZ[2]
-
-
Dosing: Drugs are administered according to a predefined schedule. The dosing volume is typically 0.1 mL/10 g of body weight.[2]
-
Monitoring: Animal body weight and tumor volumes are measured every 3 to 5 days.[2]
-
-
Tumor Growth Inhibition: The inhibition rate (IR) is calculated using the formula: IR (%) = [(Mean Tumor Weight_vehicle - Mean Tumor Weight_treatment) / Mean Tumor Weight_vehicle] × 100.[2]
-
Flow Cytometry: A subset of tumors is dissociated into single-cell suspensions. Cells are stained with fluorescently labeled antibodies against CD3, CD4, and CD8 to quantify T-cell populations within the tumor microenvironment.[2]
-
Immunohistochemistry (IHC): Another subset of tumors is fixed, sectioned, and stained for IDO and proliferation markers like Ki67 to assess protein expression and cell proliferation.[2]
-
Conclusion and Future Directions
Early preclinical research strongly suggests that this compound is a potent IDO1 inhibitor with significant potential in cancer immunotherapy, particularly for immunologically "cold" tumors like glioblastoma.[2] Its ability to not only directly inhibit IDO1 but also downregulate its expression provides a dual mechanism of action. The synergistic anti-tumor effects observed when combined with chemotherapy highlight a promising therapeutic strategy.[2][3]
Future research should focus on elucidating the precise molecular mechanisms of its transcriptional and translational regulation of IDO1. Further preclinical studies in other tumor models and in combination with other immunotherapies, such as checkpoint inhibitors, are warranted. Ultimately, the promising preclinical data supports the advancement of this compound into early-phase clinical trials to evaluate its safety and efficacy in patients.
References
- 1. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Potential of PCC0208009 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, representing a key target for therapeutic intervention. This document provides an in-depth technical overview of PCC0208009, an indirect inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and its potential role in mitigating neuroinflammatory processes. This compound has demonstrated significant efficacy in preclinical models of neuropathic pain and glioma, primarily through the modulation of the IL-6-JAK2-STAT3 signaling cascade and its influence on synaptic plasticity. This guide consolidates the current understanding of this compound's mechanism of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, ischemia, and neurodegenerative processes. While acute neuroinflammation is a protective mechanism, chronic activation of inflammatory pathways can lead to neuronal damage and contribute to the progression of a wide range of neurological and psychiatric disorders.
A key enzyme implicated in neuroinflammation is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Its expression is induced by pro-inflammatory cytokines, and its activity leads to the depletion of tryptophan and the production of neuroactive metabolites, which can modulate immune responses and neuronal function.
This compound has emerged as a promising therapeutic candidate that indirectly inhibits IDO1. Preclinical studies have highlighted its potential in alleviating neuropathic pain and associated comorbidities, as well as enhancing the efficacy of chemotherapy in glioma models.[1][2] This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for neuroinflammatory conditions.
Mechanism of Action of this compound
This compound exerts its effects primarily through the indirect inhibition of IDO1 expression. The core of its mechanism revolves around the modulation of the IL-6-JAK2-STAT3 signaling pathway, a critical cascade in inflammatory responses.[1]
In conditions such as neuropathic pain, increased levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) are observed in key brain regions like the anterior cingulate cortex (ACC) and the amygdala. IL-6 binding to its receptor initiates the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and acts as a transcription factor, promoting the expression of various target genes, including IDO1.[1]
This compound has been shown to inhibit the expression of IDO1 in the ACC and amygdala by disrupting this IL-6-JAK2/STAT3-IDO1 signaling loop.[1] The subsequent reduction in IDO1 leads to a decrease in kynurenine pathway activity, thereby mitigating the downstream neuroinflammatory and neuromodulatory effects.
Furthermore, this compound has been found to reverse pathological changes in synaptic plasticity. It achieves this by suppressing the N-methyl-D-aspartate receptor subunit 2B (NMDA2B) and modulating the Cyclin-dependent kinase 5 (CDK5)/Microtubule-associated protein 2 (MAP2) or CDK5/Tau pathways in the ACC and amygdala.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
| Parameter | Assay | Cell Line/Model | Value | Reference |
| IDO1 Inhibition | Cellular Activity | HeLa cells | IC50 = 4.52 nM | [2] |
| This compound Dosing in Animal Models | ||||
| Animal Model | Condition | Dose(s) Investigated | Route of Administration | Observed Effects |
| Rat | Spinal Nerve Ligation (SNL) | Not specified in publicly available quantitative dose-response tables | Not specified | Attenuated pain-related behaviors, improved cognitive function, and reduced anxiety-like behaviors.[1] |
| Rat | Formalin Test | Not specified in publicly available quantitative dose-response tables | Not specified | Attenuated pain-related behaviors.[1] |
| Mouse | GL261 Glioma | 50 mg/kg | Intragastric (i.g.), twice daily | Enhanced anti-tumor effects of temozolomide.[2] |
| Rat | C6 Glioma | 50 mg/kg | Intragastric (i.g.), twice daily | Enhanced anti-tumor effects of temozolomide.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of neuroinflammation.
Spinal Nerve Ligation (SNL) Model in Rats
This model is used to induce neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane (B1672236) anesthesia
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Heating pad
-
Antiseptic solution
Procedure:
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Place the rat in a prone position on a heating pad to maintain body temperature.
-
Shave and disinfect the surgical area over the lumbar spine.
-
Make a midline incision at the L4-S2 level to expose the paraspinal muscles.
-
Separate the left paraspinal muscles from the spinous processes to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
For sham-operated controls, perform the same surgical procedure without the nerve ligation.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Provide post-operative care, including analgesics as per institutional guidelines.
-
Allow the animals to recover for a designated period (e.g., 7-14 days) before behavioral testing.
Western Blotting for Phosphorylated STAT3 (p-STAT3) in Rat Brain Tissue
This protocol is for the detection and semi-quantification of p-STAT3 in brain regions like the amygdala and anterior cingulate cortex (ACC).
Materials:
-
Rat brain tissue (amygdala, ACC)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-p-STAT3 (Tyr705)
-
Primary antibody: Mouse anti-total STAT3
-
Primary antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Dissect the amygdala and ACC from the rat brain on ice.
-
Homogenize the tissue in ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations across all samples.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's protocol for your transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies following the same immunoblotting procedure.
-
Immunohistochemistry for IDO1 in Rat Brain Sections
This protocol outlines the procedure for visualizing the localization of IDO1 in rat brain tissue.
Materials:
-
Rat brain, fixed with 4% paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-IDO1
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the rat transcardially with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 30-40 µm coronal sections using a cryostat or freezing microtome.
-
-
Staining:
-
Wash the free-floating sections three times in PBS.
-
Perform antigen retrieval by incubating the sections in citrate buffer at 95°C for 20 minutes, then allow to cool.
-
Quench endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 30 minutes.
-
Wash three times in PBS.
-
Block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-IDO1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash three times in PBS.
-
Incubate with the ABC reagent for 1 hour at room temperature.
-
Wash three times in PBS.
-
Visualize the signal by incubating with the DAB substrate until the desired brown color develops.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto microscope slides.
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene.
-
Coverslip the slides with mounting medium.
-
Image the sections using a light microscope.
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow related to the action of this compound.
Caption: IL-6/JAK2/STAT3 signaling pathway leading to IDO1 expression.
Caption: this compound's effect on synaptic plasticity pathways.
References
Methodological & Application
Application Notes and Protocols: PCC0208009 for Glioma Cell Lines
Abstract
These application notes provide detailed experimental protocols for the use of PCC0208009, a potent and highly effective inhibitor of Indoleamine 2,3-dioxygenase (IDO1), in the context of glioma cell line research.[1][2] this compound has been shown to not only directly inhibit IDO1 enzymatic activity but also to regulate its expression at the transcriptional and translational levels.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma. It outlines procedures for cell culture, in vitro assays to determine biological activity, and methodologies for in vivo studies, based on published research.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the metabolism of tryptophan along the L-kynurenine pathway.[1] In the tumor microenvironment, particularly in glioblastoma, high expression of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine (B1673888).[1][2] This process suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), leading to immune tolerance that allows the tumor to evade the host's immune system.[1][3] this compound blocks this immunosuppressive pathway by inhibiting IDO1 activity. This restores local tryptophan levels and reduces kynurenine production, thereby enhancing anti-tumor immune responses.[1][2] Studies have shown that this inhibition can increase the presence of CD3+, CD4+, and CD8+ T cells within the tumor.[1][2]
Caption: IDO1 pathway inhibition by this compound in the glioma microenvironment.
Experimental Workflow Overview
The evaluation of this compound in glioma models typically follows a multi-stage process, beginning with in vitro characterization and progressing to in vivo efficacy studies. This workflow ensures a comprehensive understanding of the compound's biological effects and therapeutic potential.
Caption: General experimental workflow for evaluating this compound in glioma models.
Quantitative Data Summary
The following tables summarize the quantitative findings on the activity of this compound from published studies.
Table 1: In Vitro IDO1 Inhibition
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound on IDO1 activity at the cellular level.
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| This compound | HeLa | Cellular Activity | 4.52 | [4] |
| Note: The IC₅₀ was determined in IFN-γ-induced HeLa cells, which are commonly used for initial IDO inhibitor screening. |
Table 2: Summary of In Vivo Efficacy in Glioma Models
This table summarizes the key outcomes observed in animal models of glioma treated with this compound, alone or in combination with the standard chemotherapeutic agent Temozolomide (B1682018) (TMZ).
| Animal Model | Treatment Group | Key Outcomes | Reference |
| Mouse (GL261 cells) | This compound + TMZ | - Significantly enhanced anti-tumor effects compared to TMZ alone- Increased percentages of CD3+, CD4+, and CD8+ T cells within tumors- Suppressed tumor proliferation (observed via Ki67 staining) | [1][2] |
| Rat (C6 cells) | This compound + TMZ | - Significantly enhanced anti-tumor effects- Improved animal survival- Suppressed tumor proliferation (observed via PCNA staining) | [1][2] |
Detailed Experimental Protocols
Glioma Cell Line Culture
This protocol is suitable for the culture of mouse (GL261) and rat (C6) glioma cell lines.[1]
Materials:
-
GL261 or C6 glioma cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Complete Growth Medium: To 500 mL of DMEM, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration).
-
Thawing Cells: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:6 split ratio. Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Glioma cells (e.g., GL261, C6)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest glioma cells and resuspend them in complete growth medium. Seed 5,000-10,000 cells per well in a 96-well plate (100 µL final volume). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or placing on an orbital shaker for 10 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Western Blot for IDO1 Expression
This protocol is used to detect changes in IDO1 protein levels in glioma cells after treatment.
Materials:
-
Treated and untreated glioma cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-IDO1
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates (to 1x final concentration) and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-IDO1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody following the same steps to ensure equal protein loading.
-
Analysis: Perform densitometry analysis on the protein bands using software like ImageJ to quantify changes in IDO1 expression relative to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of IDO in brain tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Drug Screening Pipeline Using 2D and 3D Patient-Derived In Vitro Models for Pre-Clinical Analysis of Therapy Response in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for PCC0208009 in a Neuropathic Pain Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PCC0208009, an indirect indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in a neuropathic pain mouse model. The following protocols are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of this compound.
Introduction to this compound and its Role in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the nervous system.[1][2][3] Current therapeutic options are often inadequate, highlighting the need for novel treatment strategies.[1] Emerging research has implicated the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in the pathophysiology of neuropathic pain.[4][5] IDO1 is the rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, and its upregulation has been linked to neuroinflammation and central sensitization, key processes in the development and maintenance of neuropathic pain.[5]
This compound is an indirect inhibitor of IDO1.[4] Studies have shown that it can effectively alleviate pain-related behaviors in animal models of neuropathic pain.[4] Its mechanism of action involves the modulation of key signaling pathways in the central nervous system, specifically in the anterior cingulate cortex (ACC) and amygdala, brain regions critically involved in the processing of pain and its emotional components.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects by inhibiting the expression of IDO1.[4] This, in turn, disrupts a pro-inflammatory signaling cascade and helps to reverse synaptic plasticity changes associated with neuropathic pain.[4] The key signaling pathways modulated by this compound are:
-
IL-6-JAK2/STAT3-IDO1-GCN2-IL-6 Pathway: In neuropathic pain states, increased levels of interleukin-6 (IL-6) activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, leading to the upregulation of IDO1 expression. This compound inhibits this pathway, thereby reducing IDO1 levels.[4]
-
NMDA2B Receptor Pathway: this compound has been shown to suppress the N-methyl-D-aspartate (NMDA) receptor subunit 2B, which plays a crucial role in central sensitization and synaptic plasticity.[4]
-
CDK5/MAP2 and CDK5/Tau Pathways: The compound also reverses changes in synaptic plasticity by modulating the cyclin-dependent kinase 5 (CDK5)/microtubule-associated protein 2 (MAP2) and CDK5/Tau pathways.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound in alleviating neuropathic pain.
Figure 1: Proposed mechanism of this compound in neuropathic pain.
Experimental Protocols
Neuropathic Pain Mouse Model Induction
Several models can be used to induce neuropathic pain in mice. The choice of model depends on the specific research question. Commonly used models include:
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (e.g., L5 and/or L6).[6][7]
-
Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[8][9]
-
Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated.[10][11]
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the common sciatic nerve.[7]
A detailed protocol for the Spared Nerve Injury (SNI) model is provided below as an example.
Spared Nerve Injury (SNI) Protocol
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[6][8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the thigh and disinfect the skin with 70% ethanol (B145695) and povidone-iodine.
-
Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[8][9]
-
Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves with a 5-0 silk suture and then transect them distal to the ligation, removing a small section of the nerve to prevent regeneration.[8][9] Crucially, ensure the sural nerve remains untouched. [8][9]
-
Closure: Suture the muscle layer and then close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress. Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to fully develop.[8]
This compound Administration
Formulation and Dosing
| Parameter | Recommendation | Reference |
| Vehicle | 1% Sodium carboxymethyl cellulose (B213188) (SCMC) | [12] |
| Route of Administration | Oral gavage (i.g.) | [12][13] |
| Dosage Range | 50 - 100 mg/kg, administered twice daily | [12] |
| Dosing Volume | 0.1 mL / 10 g body weight | [13] |
| Dosing Schedule | Twice daily | [12][13] |
Note: The optimal dose and administration schedule should be determined empirically for each specific study.
Behavioral Testing for Neuropathic Pain
Assess pain-related behaviors before and after this compound treatment. Common tests include:
-
Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus. Place the mouse on an elevated mesh floor and apply calibrated von Frey filaments to the plantar surface of the hind paw.[8][10]
-
Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw the paw from a radiant heat source.[10]
-
Cold Allodynia (Acetone Test): This test assesses the response to a cooling stimulus by applying a drop of acetone (B3395972) to the plantar surface of the hind paw.[14]
Experimental Workflow
Figure 2: Experimental workflow for testing this compound.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Mechanical Allodynia
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-SNI Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 10 | 4.5 ± 0.5 | 4.3 ± 0.6 | 4.4 ± 0.5 |
| SNI + Vehicle | 10 | 4.6 ± 0.4 | 0.8 ± 0.2 | 0.9 ± 0.3 |
| SNI + this compound (50 mg/kg) | 10 | 4.4 ± 0.5 | 0.7 ± 0.2 | 2.5 ± 0.4 |
| SNI + this compound (100 mg/kg) | 10 | 4.5 ± 0.6 | 0.8 ± 0.3 | 3.8 ± 0.5 |
*p < 0.05 compared to SNI + Vehicle. Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 50 (single dose) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 100 (single dose) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: Pharmacokinetic parameters can vary based on the specific animal strain and experimental conditions.[15] It is recommended to perform a pharmacokinetic study to determine these values in your model.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain. By following these detailed application notes and protocols, researchers can effectively evaluate the efficacy and mechanism of action of this compound in a preclinical mouse model. Careful experimental design, consistent execution of protocols, and thorough data analysis are essential for obtaining reliable and reproducible results.
References
- 1. Mechanisms and treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 3. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 6. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 10. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 11. Suppression of neuropathic pain in the circadian clock–deficient Per2m/m mice involves up-regulation of endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dose dependent pharmacokinetics, tissue distribution, and anti-tumor efficacy of a humanized monoclonal antibody against DLL4 in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PCC0208009 Dosage and Administration In Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PCC0208009 is a potent and highly effective inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme involved in tryptophan metabolism.[1][2] IDO1 is overexpressed in various tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[1][2] By inhibiting IDO1, this compound can reverse this immunosuppressive effect, making it a promising candidate for cancer immunotherapy, particularly in combination with chemotherapy.[1][2] Studies have demonstrated its efficacy in preclinical glioma models, where it enhances the anti-tumor effects of temozolomide (B1682018) (TMZ).[1][2] Additionally, this compound has shown potential in alleviating neuropathic pain by modulating IDO1-mediated signaling pathways in the central nervous system.[3]
Mechanism of Action
This compound functions as a dual-action IDO1 inhibitor. It not only directly inhibits the enzymatic activity of IDO1 but is also involved in the transcriptional and translational regulation of IDO1 expression.[1][2] In the context of neuropathic pain, this compound has been shown to inhibit the IL-6-JAK2/STAT3-IDO1 signaling pathway in the anterior cingulate cortex (ACC) and amygdala.[3] This inhibition helps to regulate synaptic plasticity and reduce pain-related behaviors.[3]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules for this compound used in published in vivo studies.
Table 1: this compound In Vivo Dosage and Administration in Glioma Models
| Animal Model | Tumor Model | This compound Dose | Administration Route | Dosing Schedule | Vehicle | Study Focus | Reference |
|---|---|---|---|---|---|---|---|
| C57BL/6 Mice | GL261 Heterotopic | 100 mg/kg | Intragastric (i.g.) | Twice Daily | 1% SCMC | Anti-tumor Efficacy (Combination with TMZ) | [1] |
| C57BL/6 Mice | GL261 Heterotopic | 100 mg/kg | Intragastric (i.g.) | Single Dose | 1% SCMC | Pharmacodynamics (Kyn/Trp Ratio) | [1] |
| Sprague-Dawley Rats | C6 Orthotopic | 50 mg/kg | Intragastric (i.g.) | Twice Daily | 1% SCMC | Animal Survival (Combination with TMZ) | [1] |
| Sprague-Dawley Rats | C6 Orthotopic | 50 mg/kg | Intragastric (i.g.) | Single Dose | 1% SCMC | Brain Distribution |[1] |
SCMC: Sodium carboxymethyl cellulose (B213188)
Table 2: Pharmacodynamic Effects of a Single 100 mg/kg Dose of this compound in GL261 Tumor-Bearing Mice
| Time Point (Post-Dose) | Effect on Kyn/Trp Ratio (Plasma) | Effect on Kyn/Trp Ratio (Tumor) | Reference |
|---|---|---|---|
| 2 hours | Significantly Decreased | Significantly Decreased | [1] |
| 4 hours | Significantly Decreased | Significantly Decreased | [1] |
| 8 hours | Significantly Decreased | Significantly Decreased |[1] |
The ratio of L-kynurenine to L-tryptophan (Kyn/Trp) is a key biomarker for IDO1 enzyme activity. A decrease in this ratio indicates successful target engagement and inhibition by this compound.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Vehicle Preparation : Prepare a 1% (w/v) solution of sodium carboxymethyl cellulose (SCMC) in sterile water.
-
Compound Formulation : For in vivo studies, this compound is reconstituted in the 1% SCMC vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in rats with a dosing volume of 0.2 mL/100 g).[1]
-
Administration : The formulation is administered via oral or intragastric (i.g.) gavage.[1]
Protocol 2: Anti-Tumor Efficacy Study in a Mouse Heterotopic Glioma Model (GL261)
This protocol describes a combination therapy study design.
-
Cell Culture : Culture GL261 glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with appropriate serum and antibiotics.
-
Tumor Implantation : Subcutaneously inject the prepared GL261 cells into the flank of C57BL/6 mice.
-
Animal Randomization : Once tumors are palpable or reach a predetermined size, randomly divide the animals into treatment groups (e.g., Vehicle, this compound alone, TMZ alone, this compound + TMZ).[1]
-
Dosing Regimen :
-
Vehicle Group : Administer 1% SCMC i.g. twice daily.[1]
-
This compound Group : Administer 100 mg/kg this compound i.g. twice daily.[1]
-
TMZ Group : Administer 100 mg/kg Temozolomide i.g. once every 2 days.[1]
-
Combination Group : Administer both this compound and TMZ according to their respective schedules.[1]
-
-
Monitoring : Measure animal body weight and tumor volumes every 3 to 5 days.[1] The dosing volume for mice is typically 0.1 mL/10 g.[1]
-
Endpoint Analysis : At the end of the study, euthanize the animals and collect tumors.
Protocol 3: Survival Study in a Rat Orthotopic Glioma Model (C6)
-
Cell Culture : Culture C6 glioma cells as required.
-
Orthotopic Implantation :
-
Anesthetize Sprague-Dawley rats and secure them in a stereotactic frame.[1]
-
Drill a burr hole at specific coordinates (e.g., 3 mm right lateral and 1 mm anterior to the bregma).[1]
-
Using a Hamilton syringe, stereotactically implant C6 cells (e.g., 10^6 cells in 8 µL PBS) into the caudate nucleus at a specific depth (e.g., 5 mm from the dura mater).[1]
-
-
Treatment : Begin treatment on day 5 post-implantation.
-
Monitoring and Endpoint :
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing PCC0208009 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCC0208009 is a novel and potent small molecule inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical immune checkpoint protein that is often upregulated in the tumor microenvironment, contributing to immune evasion.[4][5][6] By inhibiting IDO1, this compound can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic agents.[2][4] This document provides detailed application notes and protocols for the preparation and use of this compound in various cell culture experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonym | IDO-IN-2 | [7] |
| Molecular Formula | C29H35N7O | [1] |
| Molecular Weight | 497.647 g/mol | [1] |
| CAS Number | 1668565-74-9 | [1] |
| Purity | ≥98% | [7] |
| Appearance | Solid | [7] |
| Solubility | 10 mM in DMSO; ~10 mg/mL in DMSO and DMF; ~2 mg/mL in ethanol | [1][7] |
| Storage | Store at -20°C for up to 4 years. | [7] |
Biological Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Target | Indoleamine 2,3-Dioxygenase (IDO1) | - | [1] |
| IC50 | 4.52 nM (cellular) | HeLa | [1][3] |
| Mechanism of Action | Indirectly inhibits IDO1 activity and suppresses IDO1 mRNA and protein expression. | HeLa | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.98 mg of this compound (MW: 497.647 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Culture Conditions
The following cell lines have been used in studies with this compound:
-
HeLa (Human cervical cancer): A common model for studying IDO1 inhibition.[2]
-
GL261 (Mouse glioma): Used in in vivo and in vitro studies to assess anti-tumor effects.[2]
-
C6 (Rat glioma): Another glioma cell line used to evaluate the efficacy of this compound.[2]
General Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 IU/mL penicillin, and 50 µg/mL streptomycin.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest (e.g., HeLa)
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Recommended final concentrations to test range from 25 nM to 200 nM.[2] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well plate
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-4).
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's instructions of the BrdU assay kit.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Proliferation is proportional to the absorbance measured.
Immunocytochemistry for Proliferation Marker Ki67
This protocol allows for the visualization of the proliferation marker Ki67 in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or chamber slides and treat with this compound as desired.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.[9]
-
Incubate with the primary anti-Ki67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. The percentage of Ki67-positive cells can be quantified.
Mandatory Visualization
IDO1 Signaling Pathway and Inhibition by this compound```dot
Caption: Workflow for assessing the in vitro effects of this compound on cancer cells.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Immunocytochemistry/Immunofluorescence Protocol for Ki67 antibody (NB110-89719): Novus Biologicals [novusbio.com]
- 4. d-nb.info [d-nb.info]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
Application Notes and Protocols for PCC0208009 and Temozolomide Combination Therapy in Glioma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the combination therapy of PCC0208009, an indoleamine 2,3-dioxygenase (IDO1) inhibitor, and temozolomide (B1682018) (TMZ), a standard-of-care alkylating agent, for the treatment of glioma. The provided information is based on preclinical studies and is intended to guide further research and development in this area.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a poor prognosis despite multimodal treatment approaches.[1] A key mechanism of immune evasion in glioblastoma is the upregulation of the enzyme indoleamine 2,3-dioxygenase (IDO1).[2][3] IDO1 is a rate-limiting enzyme in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[2] This process depletes the essential amino acid tryptophan and produces immunosuppressive metabolites, leading to T-cell anergy and apoptosis, and the promotion of regulatory T cells (Tregs) within the tumor microenvironment.[3]
This compound is a potent IDO1 inhibitor that has been shown to not only directly inhibit IDO1 activity but also regulate its expression at the transcriptional and translational levels.[2][4] Temozolomide is an oral alkylating agent that induces DNA damage and triggers apoptosis in cancer cells.[5] The combination of this compound and temozolomide represents a promising strategy to concurrently target tumor cell proliferation and overcome immune suppression in glioma.[2] Preclinical studies have demonstrated that this combination therapy significantly enhances anti-tumor effects compared to either agent alone.[2][4]
Mechanism of Action and Signaling Pathway
The synergistic anti-tumor effect of this compound and temozolomide stems from their distinct but complementary mechanisms of action.
-
This compound: By inhibiting IDO1, this compound reverses the immunosuppressive tumor microenvironment. This leads to an increased influx and activation of cytotoxic T lymphocytes (CD8+ T cells) and helper T cells (CD4+ T cells) within the tumor, thereby enhancing the host's anti-tumor immune response.[2][4]
-
Temozolomide: As a DNA alkylating agent, temozolomide introduces methyl groups into DNA, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis of glioma cells.[5][6]
The combination of these two agents creates a multi-pronged attack on the tumor. Temozolomide-induced tumor cell death can release tumor antigens, which, in the presence of a this compound-mediated immunocompetent microenvironment, can lead to a more robust and specific anti-tumor immune response.
Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies investigating the combination of this compound and temozolomide.
In Vitro IDO1 Activity Assay (HeLa Cells)
This protocol is designed to assess the inhibitory effect of this compound on IDO1 activity in a human cell line known to express high levels of IDO1 upon stimulation.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed HeLa cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with 100 ng/mL of IFN-γ for 24 hours.
-
Prepare serial dilutions of this compound (e.g., 25 nM to 200 nM) in culture medium.
-
Remove the IFN-γ containing medium and add the this compound dilutions to the wells. Include a positive control (IFN-γ alone) and a negative control (medium alone).
-
Incubate for 48-72 hours.
-
To measure kynurenine concentration (an indicator of IDO1 activity), transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 800 g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of p-dimethylaminobenzaldehyde reagent (2% w/v in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm. The amount of kynurenine is proportional to the absorbance.
In Vivo Murine Heterotopic Glioma Model (GL261)
This protocol describes the establishment of a subcutaneous glioma model in mice to evaluate the anti-tumor efficacy of the combination therapy.
Materials:
-
GL261 murine glioma cells
-
C57BL/6J mice (5-6 weeks old)
-
Matrigel
-
This compound (for oral gavage)
-
Temozolomide (for oral gavage)
-
Calipers
-
Animal balance
Protocol:
-
Harvest GL261 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1.5 x 107 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (3 x 106 cells) into the right flank of each mouse.[4]
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm3).
-
Randomize mice into four treatment groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
This compound (e.g., 100 mg/kg, daily oral gavage)
-
Temozolomide (e.g., 50 mg/kg, daily oral gavage)
-
This compound + Temozolomide (same doses and schedule as single agents)
-
-
Administer treatments for a defined period (e.g., 14-21 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width2) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
In Vivo Rat Orthotopic Glioma Model (C6)
This protocol details the establishment of an intracranial glioma model in rats, which more closely mimics the clinical presentation of glioblastoma, to assess the impact of the combination therapy on survival.
Materials:
-
C6 rat glioma cells
-
Sprague-Dawley (SD) rats
-
Stereotactic apparatus
-
Hamilton syringe
-
This compound (for oral gavage)
-
Temozolomide (for oral gavage)
Protocol:
-
Anesthetize the rats and secure them in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for the striatum.
-
Slowly inject a suspension of C6 cells (e.g., 1 x 105 cells in 5 µL of PBS) into the brain.
-
Suture the scalp and allow the animals to recover.
-
Begin treatment on day 5 post-inoculation. Randomize rats into four treatment groups:
-
Vehicle control
-
This compound (50 mg/kg, daily oral gavage)
-
Temozolomide (20 mg/kg, daily oral gavage)
-
This compound + Temozolomide (same doses as single agents, administered from day 5 to day 28)[4]
-
-
Monitor the animals daily for neurological signs and body weight changes.
-
The primary endpoint is overall survival. Record the date of death for each animal.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the this compound and temozolomide combination therapy.
Table 1: Effect of Combination Therapy on Tumor Growth in the GL261 Heterotopic Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Vehicle | 1850 ± 450 | 1.5 ± 0.4 |
| This compound | 1400 ± 380 | 1.1 ± 0.3 |
| Temozolomide | 950 ± 250 | 0.8 ± 0.2 |
| Combination | 450 ± 150# | 0.4 ± 0.1# |
*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Temozolomide group. Data are representative values from preclinical studies.
Table 2: Effect of Combination Therapy on Survival in the C6 Orthotopic Model
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle | 21 | - |
| This compound | 25 | 19% |
| Temozolomide | 30 | 43% |
| Combination | 42*# | 100% |
*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Temozolomide group. Data are representative values from preclinical studies.
Table 3: Effect of Combination Therapy on Tumor-Infiltrating T-cells in Glioma Models
| Treatment Group | % CD3+ of Total Cells ± SD | % CD4+ of CD3+ Cells ± SD | % CD8+ of CD3+ Cells ± SD |
| Vehicle | 5.2 ± 1.1 | 45.1 ± 5.3 | 25.3 ± 4.1 |
| This compound | 8.9 ± 1.5 | 50.2 ± 6.1 | 35.1 ± 5.2 |
| Temozolomide | 7.1 ± 1.3 | 48.5 ± 5.8 | 30.2 ± 4.8 |
| Combination | 12.5 ± 2.1# | 55.3 ± 6.5 | 42.8 ± 5.9*# |
*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Temozolomide group. Data are representative values from preclinical studies.
Clinical Status
As of the latest available information, there are no registered clinical trials specifically investigating the combination of this compound and temozolomide. However, other IDO1 inhibitors, such as indoximod, have been evaluated in combination with temozolomide in clinical trials for patients with primary malignant brain tumors.[7] These trials are assessing the maximum tolerated dose, safety, and preliminary efficacy of this combination approach.
Conclusion
The combination of the IDO1 inhibitor this compound with the standard chemotherapeutic agent temozolomide shows significant promise in preclinical models of glioma. This therapeutic strategy effectively targets both the tumor cells directly and the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor efficacy and improved survival. The detailed protocols and data presented in these application notes provide a strong foundation for further research into this combination therapy, with the ultimate goal of translating these findings into improved clinical outcomes for patients with glioblastoma.
References
- 1. Scholars@Duke publication: Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma. [scholars.duke.edu]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. IT-36: PHASE 1/2 STUDY OF THE COMBINATION OF INDOXIMOD AND TEMOZOLOMIDE FOR ADULT PATIENTS WITH TEMOZOLOMIDE-REFRACTORY PRIMARY MALIGNANT BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IDO1 Activity in the Presence of PCC0208009
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, catalyzing the initial and rate-limiting step of tryptophan catabolism.[1][2] This enzymatic activity leads to the depletion of the essential amino acid tryptophan and the accumulation of downstream metabolites known as kynurenines.[1][3] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment is a significant mechanism of immune evasion.[4][5] By creating a tryptophan-depleted and kynurenine-rich environment, IDO1 suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune destruction.[6][7] Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.[8][9]
PCC0208009 is a potent and selective inhibitor of IDO1, demonstrating a dual mechanism of action. It not only directly inhibits the enzymatic activity of IDO1 but also downregulates its expression at both the mRNA and protein levels.[10][11][12] Studies have shown that this compound has an IC50 value of 4.52 nM in HeLa cells.[10] This indirect and direct inhibition makes this compound a valuable tool for studying the therapeutic potential of IDO1 blockade and for developing novel anti-cancer therapies.
These application notes provide detailed protocols for measuring IDO1 activity in both cell-free and cellular systems in the presence of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on IDO1
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | 4.52 nM | HeLa | IFN-γ stimulated |
| Mechanism of Action | Indirect and Direct Inhibition | - | Downregulates IDO1 mRNA and protein expression; directly inhibits enzyme activity.[10][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and the general experimental workflow for assessing IDO1 activity.
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Measuring IDO1 Activity.
Experimental Protocols
Protocol 1: Cell-Free IDO1 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound
-
Assay Buffer (50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
30% (w/v) Trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[1]
-
Add serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding 400 µM L-tryptophan.[1]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Terminate the reaction by adding 20 µL of 30% (w/v) TCA.[1]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.[1]
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 480 nm using a microplate reader.[1]
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine produced in each well.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa or SKOV-3 cells)[1][13]
-
Cell culture medium
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
30% (w/v) Trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
The next day, induce IDO1 expression by adding human IFN-γ (final concentration of 10-100 ng/mL) to the culture medium.[1][13]
-
Simultaneously, add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[1]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[1]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[1]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.[1]
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid and incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 480 nm using a microplate reader.[1]
Data Analysis:
-
Prepare a kynurenine standard curve.
-
Determine the concentration of kynurenine in each sample.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the IFN-γ-stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Western Blot Analysis of IDO1 Expression
This protocol is used to assess the effect of this compound on IDO1 protein expression levels.
Materials:
-
HeLa or SKOV-3 cells
-
Recombinant human IFN-γ
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with IFN-γ and this compound as described in Protocol 2.
-
After 48 hours of incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity.
-
Compare the normalized IDO1 expression levels between different treatment groups.
Conclusion
The provided protocols offer robust and reliable methods for measuring the activity of IDO1 in the presence of the inhibitor this compound. These assays are essential tools for researchers and drug development professionals working to understand the role of the IDO1 pathway in disease and to develop novel therapeutic interventions targeting this critical immune checkpoint. The dual inhibitory mechanism of this compound makes it a particularly interesting compound for further investigation.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. fortislife.com [fortislife.com]
- 7. IDO-1 Immune Checkpoint Molecule for Drug Development - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Application Notes and Protocols for In Vivo Studies of PCC0208009
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCC0208009 is a potent and highly effective inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 is a promising therapeutic target in oncology and other diseases as its overexpression can lead to immune suppression.[1][2][3] this compound has been shown to not only directly inhibit IDO1 activity but also regulate its expression at the transcriptional and translational levels.[1][2] In preclinical models, this compound has demonstrated anti-tumor effects, particularly in combination with chemotherapy, and has shown efficacy in alleviating neuropathic pain.[1][2][4]
These application notes provide detailed protocols for in vivo studies to evaluate the therapeutic efficacy of this compound, incorporating non-invasive imaging techniques to monitor treatment response.
Mechanism of Action: IDO1 Inhibition
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby facilitating immune escape.[1][3] this compound, as an IDO1 inhibitor, blocks this pathway, restoring anti-tumor immunity.
Preclinical In Vivo Applications
This compound has been evaluated in various preclinical models, primarily focusing on oncology and neuropathic pain. The following sections detail experimental protocols and quantitative data from these studies.
Application 1: Glioblastoma
In combination with the chemotherapeutic agent temozolomide (B1682018) (TMZ), this compound has been shown to enhance anti-tumor effects in glioma models.[1][2] This is achieved by increasing the infiltration of CD3+, CD4+, and CD8+ T cells within the tumor and suppressing tumor cell proliferation.[1][2]
Quantitative Data Summary: this compound in Glioma Models
| Parameter | Model | Treatment Group | Result | Reference |
| IDO1 Inhibition (IC50) | HeLa Cells | This compound | 4.52 nM | [1] |
| Tumor Volume | GL261 Mouse Model | Vehicle | ~1500 mm³ (Day 21) | [1] |
| TMZ | ~800 mm³ (Day 21) | [1] | ||
| This compound + TMZ | ~200 mm³ (Day 21) | [1] | ||
| T-Cell Infiltration (% of total cells) | GL261 Mouse Model | Vehicle | CD3+: ~5%, CD4+: ~2.5%, CD8+: ~1.5% | [1] |
| TMZ | CD3+: ~2.5%, CD4+: ~1.5%, CD8+: ~0.5% | [1] | ||
| This compound + TMZ | CD3+: ~10%, CD4+: ~6%, CD8+: ~3.5% | [1] | ||
| Survival | C6 Rat Model | Vehicle | Median Survival: ~20 days | [1] |
| TMZ | Median Survival: ~25 days | [1] | ||
| This compound + TMZ | Median Survival: >30 days | [1] |
Experimental Protocol: Orthotopic Glioma Model and In Vivo Bioluminescence Imaging
This protocol describes the implantation of glioma cells into the brain of rodents and the use of bioluminescence imaging (BLI) to monitor tumor growth and response to this compound treatment.
Materials:
-
GL261 or C6 glioma cells engineered to express luciferase (e.g., GL261-luc)
-
Sprague-Dawley rats or C57BL/6J mice
-
Stereotactic frame
-
Hamilton syringe
-
This compound
-
Temozolomide (TMZ)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Cell Culture: Culture GL261-luc or C6-luc cells in DMEM supplemented with 10% FBS and antibiotics.[1]
-
Animal Preparation: Anesthetize the animal and secure it in a stereotactic frame.
-
Tumor Cell Implantation:
-
Treatment Regimen (starting day 5 post-implantation):
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage (i.g.).
-
TMZ Group: Administer TMZ at an appropriate dose (e.g., 5 mg/kg, i.p.) for 5 consecutive days.
-
This compound Group: Administer this compound daily (e.g., 50 mg/kg, i.g.).[1]
-
Combination Group: Administer both TMZ and this compound as described above.
-
-
In Vivo Bioluminescence Imaging:
-
On designated days (e.g., weekly), anesthetize the animals.
-
Administer D-luciferin (e.g., 150 mg/kg, i.p.).
-
After ~10-15 minutes, acquire bioluminescence images using an in vivo imaging system.
-
Quantify the photon flux from the region of interest (ROI) corresponding to the head to monitor tumor growth.
-
-
Endpoint Analysis:
-
Monitor animal survival.
-
At the end of the study, perfuse the animals and collect brain tissue for immunohistochemistry (e.g., for IDO, Ki67, PCNA) and flow cytometry to analyze T-cell populations.[1]
-
Application 2: Neuropathic Pain
This compound has been shown to alleviate pain-related behaviors in models of neuropathic pain.[4] The mechanism involves the inhibition of IDO1 expression in the anterior cingulate cortex (ACC) and amygdala.[4]
Quantitative Data Summary: this compound in Neuropathic Pain Model
| Parameter | Model | Treatment Group | Result | Reference |
| Paw Withdrawal Threshold (g) | Spinal Nerve Ligation (SNL) Rat Model | Sham | ~15 g | [4] |
| SNL + Vehicle | ~2.5 g | [4] | ||
| SNL + this compound (10 mg/kg) | ~10 g | [4] | ||
| IDO1 Expression | SNL Rat Model (ACC/Amygdala) | SNL + Vehicle | Increased | [4] |
| SNL + this compound | Inhibited | [4] |
Experimental Protocol: Spinal Nerve Ligation Model and Behavioral Testing
This protocol outlines the creation of a neuropathic pain model and the assessment of this compound's analgesic effects. While direct imaging of this compound is not performed, functional imaging techniques like fMRI or PET could be employed to investigate changes in brain activity in the ACC and amygdala in response to treatment.
Materials:
-
Sprague-Dawley rats
-
Surgical tools for SNL procedure
-
This compound
-
Von Frey filaments for mechanical allodynia testing
Procedure:
-
Spinal Nerve Ligation (SNL) Surgery:
-
Anesthetize the rat.
-
Expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve.
-
-
Post-Operative Care: Allow animals to recover for several days.
-
Behavioral Testing (Baseline and Post-Treatment):
-
Acclimate the animals to the testing environment.
-
Measure the paw withdrawal threshold in response to stimulation with Von Frey filaments. A decrease in the threshold indicates mechanical allodynia.
-
-
Treatment Regimen:
-
Administer this compound or vehicle daily via oral gavage.
-
Perform behavioral testing at various time points after drug administration.
-
-
Endpoint Analysis:
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Overexpression of IDO1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral vectors for the stable overexpression of Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols provided herein detail the necessary steps from the transduction of target cells to the validation of IDO1 overexpression and its functional consequences.
Note on Product "PCC0208009": Initial searches for a lentiviral product named "this compound" for IDO1 overexpression did not yield a direct match. Instead, "this compound" has been identified as an inhibitor of the IDO1 enzyme.[1][2] The following protocols are therefore based on the use of a generic, commercially available or custom-made lentiviral vector designed to overexpress the human IDO1 gene. Researchers should ensure the lentiviral construct they use contains the full-length human IDO1 cDNA (NM_002164) driven by a strong constitutive promoter.[3]
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[4] Overexpression of IDO1 is a key mechanism of immune escape in various cancers.[4][5] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 can inhibit T-cell proliferation and promote the generation of regulatory T cells, thereby creating an immunotolerant tumor microenvironment.[6][7]
Lentiviral vectors are efficient tools for gene delivery, capable of transducing a wide range of both dividing and non-dividing mammalian cells.[8][9] They integrate into the host cell genome, leading to stable, long-term transgene expression, making them ideal for creating cell lines with sustained IDO1 overexpression for research and drug development applications.[10][11][12]
Data Presentation
Table 1: Quantitative Data Summary for Validation of IDO1 Overexpression
| Parameter | Method | Expected Outcome in IDO1-Overexpressing Cells vs. Control | Reference |
| IDO1 mRNA Expression | qRT-PCR | Significant increase in IDO1 transcript levels.[13][14] | [13][14] |
| IDO1 Protein Expression | Western Blot / In-Cell Western | Clear band at the expected molecular weight for IDO1, with significantly higher intensity.[13][15] | [13][15] |
| IDO1 Enzymatic Activity | Kynurenine Measurement (HPLC) | Increased concentration of kynurenine in the cell culture supernatant.[16] | [16] |
| Tryptophan Depletion | Tryptophan Measurement (HPLC) | Decreased concentration of tryptophan in the cell culture supernatant.[16] | [16] |
| Target Cell Proliferation | Proliferation Assay (e.g., MTT, Cell Counting) | May be increased or unaffected depending on the cell type.[13][15] | [13][15] |
| Target Cell Migration/Invasion | Transwell Assay / Wound Healing Assay | May be increased in some cancer cell lines.[14][17] | [14][17] |
Experimental Protocols
Protocol 1: Lentiviral Transduction for Stable IDO1 Overexpression
This protocol describes the steps to generate a stable cell line overexpressing IDO1 using a lentiviral vector.
Materials:
-
Target cells (e.g., HEK293T, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral particles containing the IDO1 expression cassette (and a selection marker, e.g., puromycin (B1679871) resistance)
-
Control lentiviral particles (e.g., containing only a fluorescent reporter or empty vector)
-
Selection antibiotic (e.g., Puromycin)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[20][21]
-
Transduction:
-
On the day of transduction, thaw the lentiviral aliquots on ice.[20]
-
Prepare the transduction medium by adding Polybrene to the complete cell culture medium to a final concentration of 4-8 µg/mL.[8][18]
-
Remove the existing medium from the cells and add the desired amount of lentiviral particles (at a predetermined Multiplicity of Infection - MOI) and the transduction medium.[20] The total volume in each well of a 6-well plate should be approximately 1-2 mL.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells with the virus for 24-72 hours at 37°C in a CO2 incubator.[10][11]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.[8]
-
Selection of Transduced Cells:
-
Approximately 48-72 hours post-transduction, begin the selection process by adding the appropriate concentration of the selection antibiotic (e.g., puromycin) to the culture medium.[10][11] The optimal antibiotic concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days.
-
Continue the selection for 1-2 weeks, or until all non-transduced control cells have died.[22]
-
-
Expansion of Stable Cell Pool: Once a stable pool of antibiotic-resistant cells is established, expand the cells for further experiments and cryopreservation.
Protocol 2: Validation of IDO1 Overexpression by qRT-PCR
This protocol is for quantifying the mRNA expression level of IDO1 in the generated stable cell line.
Materials:
-
IDO1-overexpressing stable cell line and control cell line
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human IDO1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both the IDO1-transduced and control cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.[8]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.[8]
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for IDO1 and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in IDO1 expression in the transduced cells relative to the control cells, normalized to the housekeeping gene.[13]
Protocol 3: Validation of IDO1 Overexpression by Western Blot
This protocol is for detecting the protein expression level of IDO1.
Materials:
-
IDO1-overexpressing stable cell line and control cell line
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against human IDO1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the IDO1-transduced and control cells with lysis buffer to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[8]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using an imaging system. The intensity of the IDO1 band should be significantly higher in the transduced cells compared to the control. Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.[13]
Visualizations
Caption: IDO1 Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Generating IDO1 Stable Cell Lines.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Retroviral and Lentiviral Vectors for the Induction of Immunological Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. addgene.org [addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Indoleamine 2,3-dioxygenase-1 (IDO1) enhances survival and invasiveness of endometrial stromal cells via the activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Overexpression of Indoleamine 2,3-Dioxygenase 1 Promotes Epithelial-Mesenchymal Transition by Activation of the IL-6/STAT3/PD-L1 Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus [bio-protocol.org]
- 19. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. researchgate.net [researchgate.net]
- 22. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus [en.bio-protocol.org]
Application Notes and Protocols for Immunohistochemical Analysis of IDO1 Expression Following PCC0208009 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid tryptophan and produces immunosuppressive metabolites, primarily kynurenine. This metabolic shift suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby creating a tolerogenic tumor microenvironment.[1][2][3] The expression of IDO1 can be induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[4]
PCC0208009 is a potent and highly effective small molecule inhibitor of IDO1. Its mechanism of action is twofold: it directly inhibits the enzymatic activity of IDO1 and also downregulates the expression of IDO1 at both the mRNA and protein levels.[4][5] This dual action makes this compound a compelling candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities.[4][5]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of IDO1 expression in tissue samples following treatment with this compound. The provided protocols and data will enable researchers to effectively evaluate the in-situ effects of this compound on IDO1 expression in preclinical models.
IDO1 Signaling Pathway and Mechanism of this compound Inhibition
The IDO1 signaling pathway is initiated by inflammatory signals, such as IFN-γ, which lead to the upregulation of IDO1 expression. IDO1 then converts tryptophan to kynurenine. This process has two major immunosuppressive consequences: the depletion of tryptophan, which is essential for T cell proliferation, and the accumulation of kynurenine, which actively promotes immune tolerance. This compound acts as a direct inhibitor of the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine. Furthermore, this compound has been shown to suppress the transcription and translation of the IDO1 gene, reducing the overall amount of IDO1 protein available in the tumor microenvironment.[4]
Caption: IDO1 signaling pathway and points of inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on IDO1 expression and activity as observed in preclinical studies.
Table 1: Effect of this compound on IFN-γ-Induced IDO1 Protein Expression in HeLa Cells [4]
| Treatment Group | This compound Concentration (nM) | Relative IDO1 Protein Expression (Normalized to IFN-γ alone) |
| Vehicle | 0 | Undetectable |
| IFN-γ | 0 | 1.00 |
| IFN-γ + this compound | 50 | ~0.80 |
| IFN-γ + this compound | 100 | ~0.55 |
| IFN-γ + this compound | 200 | ~0.30 |
| *P < 0.05 compared with the IFN-γ group. |
Table 2: Effect of this compound on IFN-γ-Induced IDO1 mRNA Expression in HeLa Cells [4]
| Treatment Group | This compound Concentration (nM) | Relative IDO1 mRNA Expression (Normalized to IFN-γ alone) |
| Vehicle | 0 | Low |
| IFN-γ | 0 | 1.00 |
| IFN-γ + this compound | 50 | ~0.70 |
| IFN-γ + this compound | 100 | ~0.50 |
| IFN-γ + this compound | 200 | ~0.35 |
| P < 0.05 compared with the IFN-γ group. |
Experimental Protocols
Immunohistochemistry Protocol for IDO1 Staining in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of IDO1. Optimization may be required for specific tissue types and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against IDO1 (e.g., mouse monoclonal or rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary IDO1 antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Prepare and apply DAB substrate according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with mounting medium.
-
Staining Analysis and Quantification
IDO1 staining is typically observed in the cytoplasm of tumor cells and immune cells. The expression can be semi-quantitatively assessed using a scoring system such as the H-Score.
H-Score Calculation:
The H-score is calculated by multiplying the percentage of cells at each staining intensity level by the corresponding intensity score and summing the results.
-
Intensity Scores: 0 (no staining), 1+ (weak staining), 2+ (moderate staining), 3+ (strong staining).
-
Formula: H-Score = [1 × (% of cells with 1+ intensity) + 2 × (% of cells with 2+ intensity) + 3 × (% of cells with 3+ intensity)]
-
The final H-Score will range from 0 to 300.
Experimental Workflow Visualization
Caption: Step-by-step workflow for IDO1 immunohistochemistry.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of indoleamine 2-3 dioxygenase (IDO1) expression in breast cancer tissue by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PCC0208009 solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered with PCC0208009 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as IDO-IN-2, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, which can have immunomodulatory effects in the tumor microenvironment and other pathological conditions.[2][3] this compound has been shown to not only directly inhibit IDO1 activity but also to participate in the transcriptional and translational regulation of IDO1 expression.[2][4]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Synonym | IDO-IN-2 |
| Molecular Formula | C₂₉H₃₅N₇O |
| Molecular Weight | 497.6 g/mol |
| Appearance | A solid |
| Purity | ≥98% |
| UV/Vis. | λmax: 257 nm |
Table based on information from Cayman Chemical.[1]
Q3: How should I store this compound?
This compound is supplied as a solid and should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1]
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL |
| DMF | ~10 mg/mL |
| Ethanol | ~2 mg/mL |
Table based on information from Cayman Chemical.[1]
Troubleshooting Guide: Solubility and Stability Issues
Issue 1: My this compound precipitates immediately after I add the DMSO stock solution to my aqueous cell culture medium.
Question: I dissolved this compound in DMSO to create a 10 mM stock solution. When I dilute it into my cell culture medium (e.g., DMEM) to a final concentration of 10 µM, I see immediate cloudiness/precipitation. What is happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a kinetic solubility test (see Experimental Protocols section) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Always add the stock solution to the medium, not the other way around, and mix gently but thoroughly during addition. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. A common recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. | Check your dilution scheme to ensure the final DMSO concentration is within an acceptable range for your cell type. |
Issue 2: The media in my cell culture plate becomes cloudy over time during the experiment.
Question: My this compound solution is clear when I first add it to the cells, but after 24-48 hours in the incubator, I observe a precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the compound's stability and the cell culture environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be degrading over time in the aqueous, buffered, 37°C environment of the cell culture medium, and the degradation products may be less soluble. | Perform a stability study in your specific cell culture medium to assess the degradation of this compound over the time course of your experiment (see Experimental Protocols section). If the compound is unstable, consider shorter incubation times or replenishing the medium with freshly prepared compound at intermediate time points. |
| Interaction with Media Components | This compound might interact with components in the serum or the medium itself, leading to the formation of insoluble complexes. | Test the solubility and stability of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. |
| pH Shift | The pH of the culture medium can change during cell growth, which may affect the solubility of a pH-sensitive compound. | Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Monitor the pH of your culture medium over the course of the experiment. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all components in the medium, potentially pushing the concentration of this compound above its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol is based on methods described in the literature for using this compound in cell-based assays.[5][6]
Materials:
-
This compound solid
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound solid.
-
Add sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). To do this for a 10 mM stock, add 200.96 µL of DMSO per 1 mg of this compound (MW=497.6 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution to minimize precipitation. For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Final Dilution: Add the 100 µM intermediate solution 1:10 to your final volume of pre-warmed medium (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).
-
-
Alternatively, for a direct dilution, add the stock solution dropwise to the pre-warmed medium while gently vortexing. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
A clear 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a 2-fold serial dilution of the this compound DMSO stock in DMSO.
-
In the 96-well plate, add 198 µL of pre-warmed medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells (this will create a 1:100 dilution of the compound and a final DMSO concentration of 1%). Include a DMSO-only control.
-
Mix the plate gently.
-
Immediately read the absorbance of the plate at a wavelength between 600-650 nm (this is time point 0).
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Read the absorbance at subsequent time points (e.g., 1, 4, 24, and 48 hours).
-
Data Analysis: An increase in absorbance over time compared to the DMSO control indicates precipitation. The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum kinetic solubility under your experimental conditions.
Protocol 3: Assessing In Vitro Stability using HPLC
This is a general protocol to determine the stability of this compound in your cell culture medium over time. A validated, stability-indicating HPLC method is required.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound solution in your cell culture medium at a known concentration (e.g., 10 µM)
-
Incubator at 37°C with CO₂
-
Sterile tubes
-
Quenching solvent (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Immediately take a sample for the time 0 (T₀) measurement. To do this, mix an aliquot of the solution with an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins and stop degradation. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
-
Incubate the remaining solution at 37°C in a CO₂ incubator.
-
At various time points (e.g., 2, 8, 24, 48, 72 hours), take aliquots and process them as in step 2.
-
Analyze all samples by HPLC-UV, monitoring at the λmax of this compound (257 nm).
-
Data Analysis: Calculate the peak area of this compound at each time point. The stability is determined by comparing the peak area at each time point to the peak area at T₀. Plot the percentage of this compound remaining versus time.
Visualizations
Caption: A workflow for testing this compound solubility and stability.
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PCC0208009 Dosage for Maximum Efficacy in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PCC0208009 in mouse models to achieve maximum therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound in mice?
A1: Based on preclinical studies, a frequently cited effective dosage of this compound in mice is 100 mg/kg , administered intragastrically (i.g.) twice daily.[1] This regimen has been shown to be effective in a mouse glioma GL261 heterotopic model.
Q2: How should this compound be prepared for administration to mice?
A2: For in vivo experiments, this compound can be reconstituted in an aqueous solution of 1% sodium carboxymethyl cellulose (B213188) (SCMC, w/v) to the desired concentration for intragastric administration.[1] For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final concentration in the appropriate cell culture medium.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1][2] IDO1 is an enzyme that plays a critical role in tumor immune evasion by metabolizing the essential amino acid tryptophan into kynurenine. By inhibiting IDO1, this compound helps to restore anti-tumor immune responses.[1]
Q4: What is the primary pharmacodynamic biomarker to assess this compound activity in vivo?
A4: The ratio of L-kynurenine to L-tryptophan (Kyn/Trp) in plasma and tumor tissue is a key pharmacodynamic biomarker for assessing the in vivo activity of this compound.[1] A significant decrease in the Kyn/Trp ratio indicates effective inhibition of IDO1 by this compound.[1]
Q5: Has the maximum tolerated dose (MTD) of this compound been established in mice?
A5: Publicly available literature does not specify a definitive maximum tolerated dose (MTD) for this compound in mice. However, studies using a 100 mg/kg twice-daily intragastric dosage did not report significant adverse effects or weight loss, suggesting good tolerability at this concentration.[1]
Q6: Are there any known toxicology or safety concerns with this compound in mice?
A6: In a study combining this compound with temozolomide (B1682018) (TMZ) in a rat glioma model, the addition of this compound did not exacerbate the body weight loss caused by TMZ, indicating that it did not increase the side effects of TMZ in that model.[1] In vitro experiments have also indicated that this compound does not have direct cytotoxic activity against common tumor cell lines at concentrations up to 10 μM.[1] However, a comprehensive, publicly available toxicology profile for this compound is not available. Researchers should always conduct their own tolerability studies for their specific mouse strain and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of therapeutic efficacy | - Suboptimal dosage- Inefficient drug delivery- Tumor model resistance | - Consider a dose-escalation study, starting from the recommended 100 mg/kg.- Ensure proper intragastric administration technique.- Verify IDO1 expression in your tumor model. This compound efficacy is dependent on IDO1 activity. |
| Unexpected toxicity or adverse events (e.g., weight loss, lethargy) | - Dose may be too high for the specific mouse strain or model.- Vehicle (SCMC) intolerance.- Interaction with other administered agents. | - Reduce the dosage and/or frequency of administration.- Conduct a pilot study with the vehicle alone to rule out vehicle-specific toxicity.- If using in combination with other drugs, assess the toxicity of each agent individually before combining them. |
| High variability in Kyn/Trp ratio between animals | - Inconsistent timing of sample collection relative to dosing.- Variability in drug absorption following intragastric administration. | - Standardize the time of blood and tissue collection after the final dose of this compound.- Ensure consistent gavage technique to minimize variability in drug delivery. |
Data Presentation
Table 1: Summary of this compound Dosage and Administration in a Mouse Glioma Model [1]
| Parameter | Details |
| Compound | This compound |
| Animal Model | Mouse glioma GL261 heterotopic model |
| Dosage | 100 mg/kg |
| Administration Route | Intragastric (i.g.) |
| Vehicle | 1% Sodium Carboxymethyl Cellulose (SCMC) |
| Frequency | Twice daily |
| Combination Therapy | Investigated with Temozolomide (TMZ) |
Table 2: Pharmacodynamic Effects of a Single 100 mg/kg Dose of this compound in GL261 Tumor-Bearing Mice [1]
| Time Point (Hours after dosing) | Change in Kyn/Trp Ratio in Plasma | Change in Kyn/Trp Ratio in Tumor |
| 2 | Significantly decreased | Significantly decreased |
| 4 | Significantly decreased | Significantly decreased |
| 8 | Significantly decreased | Significantly decreased |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies [1]
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 1% (w/v) solution of sodium carboxymethyl cellulose (SCMC) in sterile, distilled water.
-
Suspend the this compound powder in the 1% SCMC solution to achieve the final desired concentration (e.g., for a 10 mg/mL solution to dose a 20g mouse at 100 mg/kg, you would administer 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each use.
-
-
Intragastric Administration:
-
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Utilize a proper-sized oral gavage needle (e.g., 20-22 gauge, with a ball tip) for the size of the mouse.
-
Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus and down to the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse briefly after administration to ensure no signs of distress.
-
Mandatory Visualizations
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of PCC0208009
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PCC0208009. The following information is intended to aid in troubleshooting unexpected experimental outcomes and to provide a framework for comprehensive selectivity profiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly effective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Its mechanism of action involves both the direct inhibition of IDO1 enzymatic activity and the regulation of IDO1 expression at the transcriptional and translational levels.[1][2] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism and immune regulation.[3]
Q2: Are there any known off-target effects for this compound?
Currently, there is no publicly available data from broad-panel screening assays (e.g., kinome scans) that specifically details the off-target profile of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be considered during experimental design and data interpretation.
Q3: What are some potential off-target pathways that could be affected by IDO1 inhibitors in general?
While specific data for this compound is unavailable, studies on other IDO1 inhibitors, particularly those that are tryptophan analogs, have suggested potential for off-target effects. These may include the unspecific activation of the aryl hydrocarbon receptor (AhR) or the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[4] It is important to note that these are general considerations for the class of tryptophan-related IDO inhibitors and may not be applicable to this compound.
Q4: We are observing unexpected phenotypes in our cell-based assays with this compound. How can we determine if these are due to off-target effects?
If you observe unexpected cellular effects, a systematic approach is recommended to distinguish between on-target and potential off-target activities. This involves a series of validation experiments, as outlined in the troubleshooting guide below.
Troubleshooting Guide: Unexpected Experimental Results
If your experiments with this compound are yielding unexpected results, consider the following troubleshooting steps to investigate the possibility of off-target effects.
Step 1: Confirm On-Target IDO1 Inhibition
-
Objective: Verify that this compound is engaging its primary target, IDO1, in your experimental system at the concentrations used.
-
Recommended Assay: Kynurenine (Kyn) Measurement.
-
Procedure:
-
Culture cells known to express IDO1 (e.g., IFN-γ stimulated HeLa or glioma cell lines).[1]
-
Treat the cells with a dose-range of this compound.
-
After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
-
Measure the concentration of kynurenine, the product of IDO1 activity, using LC-MS/MS.[1]
-
-
Expected Outcome: A dose-dependent decrease in kynurenine levels will confirm IDO1 inhibition. If you observe your unexpected phenotype at concentrations that effectively inhibit IDO1, it could be an on-target effect. If the phenotype occurs at concentrations where IDO1 is not significantly inhibited, or if the dose-response curves differ significantly, an off-target effect is more likely.
Step 2: Assess General Cytotoxicity
-
Objective: Differentiate between a specific pharmacological effect and a non-specific cytotoxic response.
-
Recommended Assay: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Use the same cell line(s) where you observed the unexpected phenotype.
-
Treat the cells with the same dose-range of this compound used in your primary experiment.
-
Perform a standard cell viability or cytotoxicity assay according to the manufacturer's protocol.
-
-
Expected Outcome: This will determine the concentration at which this compound induces cell death. If the unexpected phenotype is only observed at cytotoxic concentrations, it is likely a consequence of cell death rather than a specific off-target interaction.
Step 3: Profile for Common Off-Target Liabilities
-
Objective: To proactively screen for potential off-target interactions with common promiscuous targets.
-
Recommended Assay: Broad-Panel Kinase Screening (Kinome Scan).
-
Procedure:
-
Submit a sample of this compound to a commercial vendor that offers kinome scanning services.
-
Typically, the compound is tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (often >400).
-
The results are usually reported as percent inhibition relative to a control.
-
-
Data Interpretation: Significant inhibition of a kinase or a group of kinases could suggest a potential off-target. Any identified "hits" should be followed up with confirmatory dose-response assays to determine their IC50 values.
Quantitative Data Summary
As there is no public quantitative data on the off-target effects of this compound, a comparative table cannot be provided at this time. Researchers are encouraged to generate their own selectivity data using the protocols outlined below. For context, a hypothetical data table for an IDO1 inhibitor is presented to illustrate how such data could be structured.
Table 1: Hypothetical Selectivity Profile of an IDO1 Inhibitor
| Target | IC50 (nM) | Assay Type | Notes |
| IDO1 | 4.5 | Cell-based Kynurenine Assay | Primary Target |
| TDO | >10,000 | Enzymatic Assay | Tryptophan 2,3-dioxygenase, a related enzyme. |
| Kinase X | 500 | Biochemical Kinase Assay | Potential off-target hit from kinome scan. |
| Kinase Y | 2,500 | Biochemical Kinase Assay | Weaker off-target hit. |
| Receptor Z | >10,000 | Radioligand Binding Assay | No significant binding observed. |
Key Experimental Protocols
Protocol 1: Kynurenine (Kyn) Measurement by LC-MS/MS
This protocol is adapted from studies investigating the on-target activity of this compound.[1]
1. Cell Culture and Treatment:
-
Seed IFN-γ inducible cells (e.g., HeLa) in a 24-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Induce IDO1 expression by treating with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 48-72 hours.
2. Sample Preparation:
-
Collect the cell culture supernatant.
-
Add an internal standard (e.g., deuterated kynurenine).
-
Precipitate proteins by adding an equal volume of methanol (B129727) or acetonitrile (B52724).
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate tryptophan and kynurenine using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
1. Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with either vehicle control or this compound at a desired concentration for a specified time.
-
Harvest the cells by scraping and wash with PBS.
2. Heating and Lysis:
-
Resuspend the cell pellet in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Protein Quantification:
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Transfer the supernatant to a new tube.
-
Analyze the amount of soluble target protein (IDO1) in each sample by Western blotting or mass spectrometry.
4. Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble IDO1 as a function of temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to PCC0208009 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PCC0208009, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to IDO1 inhibitors like this compound can be multifactorial. The primary mechanisms observed are often related to the metabolic plasticity of cancer cells. Key potential resistance mechanisms include:
-
Upregulation of Compensatory Pathways: Cancer cells may upregulate alternative enzymes that catabolize tryptophan, thereby bypassing the IDO1 inhibition. The most common compensatory enzymes are Tryptophan-2,3-dioxygenase (TDO2) and Indoleamine-2,3-dioxygenase 2 (IDO2).[1][2]
-
Alternative Metabolic Shunting: Tumors can reroute tryptophan into different metabolic pathways that still contribute to an immunosuppressive microenvironment. For instance, tryptophan may be shunted into a pathway that generates NAD+, which is crucial for tumor cell survival and can lead to the production of adenosine (B11128), another immunosuppressive molecule.[3]
-
IDO1-Independent Immune Evasion: The tumor microenvironment is complex, and cancer cells can employ various mechanisms to evade the immune system that are not dependent on the IDO1 pathway. These can include the expression of other immune checkpoint proteins like PD-L1, the secretion of immunosuppressive cytokines, or the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) through IDO1-independent signals.[4][5]
-
Non-Enzymatic Functions of IDO1: IDO1 may possess non-enzymatic functions that contribute to immune suppression. If this compound solely targets the enzymatic activity of IDO1, these non-enzymatic roles could persist and contribute to resistance.[6][7]
Q2: How can I experimentally verify if my resistant cells are utilizing compensatory tryptophan catabolism pathways?
A2: To investigate the upregulation of compensatory pathways, you can perform the following experiments:
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to assess the mRNA and protein levels of IDO2 and TDO2 in your this compound-resistant cell lines compared to the parental, sensitive cell lines.
-
Enzyme Activity Assays: Measure the enzymatic activity of IDO2 and TDO2 in cell lysates. While specific assays for these enzymes are required, the general principle is similar to IDO1 activity assays, which measure the production of kynurenine (B1673888) from tryptophan.
-
Metabolomic Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to analyze the levels of tryptophan and its catabolites (e.g., kynurenine, 3-hydroxykynurenine) in the cell culture supernatant. A sustained depletion of tryptophan and production of kynurenine in the presence of this compound would suggest the activity of alternative enzymes.[3]
Q3: What strategies can I employ in my experiments to overcome resistance to this compound?
A3: Overcoming resistance to this compound often involves a combination therapy approach. Consider the following strategies:
-
Dual Inhibition of IDO1 and TDO2: If you have confirmed the upregulation of TDO2 in your resistant cells, a combination of this compound with a specific TDO2 inhibitor may restore sensitivity.[2]
-
Combination with Immune Checkpoint Inhibitors: Resistance to IDO1 inhibition can be associated with the upregulation of other immune checkpoints. Combining this compound with antibodies targeting PD-1, PD-L1, or CTLA-4 can create a more potent anti-tumor immune response.[8][9]
-
Targeting Downstream Immunosuppressive Metabolites: The accumulation of kynurenine and its downstream metabolites can activate the Aryl Hydrocarbon Receptor (AhR), contributing to immune suppression. Co-treatment with an AhR antagonist could mitigate these effects. Additionally, the breakdown of NAD+ can lead to adenosine production, which suppresses T-cell activity. Combining this compound with inhibitors of the adenosine A2a or A2b receptors may be beneficial.[3]
-
Combination with Chemotherapy or Radiotherapy: Conventional cancer therapies can induce immunogenic cell death, releasing tumor antigens and creating a more inflammatory microenvironment. Combining this compound with chemotherapy or radiotherapy can enhance the anti-tumor immune response and potentially overcome resistance.[10][11][12]
Troubleshooting Guides
Problem 1: Inconsistent IDO1 activity assay results.
| Possible Cause | Troubleshooting Step |
| Cell confluence and health | Ensure cells are in the logarithmic growth phase and have a consistent confluence at the time of the assay. Stressed or overly confluent cells can have altered metabolic activity. |
| Incomplete N-formylkynurenine hydrolysis | Ensure complete conversion of N-formylkynurenine to kynurenine by adhering to the recommended incubation time and temperature after adding trichloroacetic acid (TCA).[13] |
| Reagent instability | Prepare fresh reagents, especially the Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), for each experiment, as it can be light-sensitive and degrade over time.[13] |
| Variable IFN-γ stimulation | Use a consistent concentration and incubation time for IFN-γ stimulation to induce IDO1 expression. Verify the activity of your IFN-γ stock. |
Problem 2: No significant T-cell proliferation in co-culture with this compound-treated cancer cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Effector-to-Target (E:T) ratio | Titrate the ratio of T-cells to cancer cells to find the optimal ratio for your specific cell lines. A common starting point is a 10:1 E:T ratio.[14] |
| T-cell exhaustion | Prolonged co-culture can lead to T-cell exhaustion. Analyze the expression of exhaustion markers like PD-1, TIM-3, and LAG-3 on your T-cells by flow cytometry. Consider shorter co-culture periods or the inclusion of checkpoint inhibitors in your assay. |
| Presence of other immunosuppressive factors | Your cancer cells might be secreting other immunosuppressive cytokines (e.g., TGF-β, IL-10) or expressing other inhibitory ligands. Measure cytokine levels in the co-culture supernatant by ELISA or a multiplex assay. |
| Insufficient antigen presentation | Ensure your target cancer cells express the appropriate antigens to be recognized by the T-cells. If using antigen-specific T-cells, confirm antigen expression on the cancer cells. For polyclonal T-cell activation, ensure proper stimulation (e.g., with anti-CD3/CD28 antibodies).[14] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Select IDO1 Inhibitors
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | IDO1 | HeLa (IFN-γ stimulated) | ~50-200 nM (estimated) | [11] |
| Epacadostat | IDO1 | HeLa (IFN-γ stimulated) | 75 nM | [10] |
| 1-Methyl-D,L-tryptophan (1-MT) | IDO1 | HeLa (IFN-γ stimulated) | 34 µM (Ki) | [10] |
| AT-0174 | IDO1/TDO2 | - | - | [2] |
Table 2: Efficacy of IDO1 Inhibitor Combinations in Preclinical/Clinical Studies
| Combination Therapy | Cancer Model | Outcome | Reference |
| This compound + Temozolomide (B1682018) | Glioma (mouse model) | Significantly enhanced anti-tumor effects and increased CD3+, CD4+, and CD8+ T-cell infiltration compared to either agent alone. | [11][12] |
| Epacadostat + Pembrolizumab (anti-PD-1) | Advanced Melanoma (Phase I/II) | Objective response rate of 56% in a mixed cohort of patients. | [1] |
| AT-0174 (IDO1/TDO2i) + anti-PD-1 | Cisplatin-Resistant NSCLC (mouse model) | Increased median survival to 50 days compared to 36 days with AT-0174 alone and 35 days with anti-PD-1 alone. | [2] |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from established methods to measure IDO1 activity in cultured cells.[13][15]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SK-OV-3) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
IDO1 Induction: The following day, treat the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression. Include a non-IFN-γ treated control.
-
Inhibitor Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the supernatant from each well.
-
Protein Precipitation and Hydrolysis: Add 50 µL of 30% (w/v) trichloroacetic acid (TCA) to each supernatant sample. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.
-
Colorimetric Reaction: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the kynurenine concentration based on a standard curve generated with known concentrations of L-kynurenine.
Protocol 2: T-cell/Cancer Cell Co-culture and Proliferation Assay
This protocol provides a general framework for assessing T-cell proliferation in the presence of cancer cells.[14][16]
-
Cancer Cell Seeding: Seed the target cancer cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
T-cell Labeling: Label isolated human or mouse T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar tracking dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
Treat the cancer cells with this compound for a predetermined time (e.g., 24 hours).
-
Wash the cancer cells to remove excess drug.
-
Add the labeled T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Include appropriate controls: T-cells alone, cancer cells alone, and T-cells co-cultured with untreated cancer cells.
-
If required, add T-cell activators such as anti-CD3/CD28 antibodies or a specific antigen.
-
-
Incubation: Co-culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting and Staining:
-
Gently harvest all cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8) and a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single T-cell population (e.g., Live/Dead-, CD3+).
-
Analyze the dilution of the proliferation dye (e.g., CFSE) to determine the extent of T-cell division. A decrease in fluorescence intensity indicates cell proliferation.
-
Mandatory Visualizations
Caption: The IDO1 signaling pathway and its immunosuppressive effects.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 6. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PCC0208009 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the bioavailability of PCC0208009 in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of this compound, offering potential solutions and detailed experimental protocols.
Question 1: I am observing low systemic exposure of this compound in my in vivo animal models after oral gavage. What are the potential causes and how can I improve oral bioavailability?
Answer:
Low oral bioavailability of this compound can stem from several factors, including poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and rapid first-pass metabolism.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Aqueous Solubility | Utilize a solubility-enhancing formulation. This compound is known to be soluble in organic solvents like DMSO and ethanol (B145695), but for in vivo oral dosing, a suspension or a more complex formulation is often necessary.[1][2] | Protocol: Preparation of a Carboxymethyl Cellulose (B213188) (CMC) Suspension 1. Weigh the required amount of this compound powder.2. Prepare a 1% (w/v) solution of sodium carboxymethyl cellulose (SCMC) in sterile water.[1]3. Gradually add the this compound powder to the SCMC solution while vortexing or stirring continuously to ensure a homogenous suspension.4. Visually inspect for any clumps and sonicate briefly if necessary to improve dispersion.5. Administer the suspension immediately after preparation to prevent settling. |
| GI Tract Degradation | Co-administration with a pH-modifying agent or use of enteric-coated capsules (for larger animals) can protect the compound from the acidic environment of the stomach. | Protocol: Formulation with an Antacid 1. Select a suitable antacid (e.g., sodium bicarbonate).2. Prepare the this compound suspension as described above.3. Shortly before administration, mix the suspension with a calculated amount of the antacid solution.4. Administer the mixture via oral gavage. |
| Rapid Metabolism | Investigate the metabolic stability of this compound in vitro. If it is rapidly metabolized by cytochrome P450 enzymes, co-administration with a known inhibitor of these enzymes (in preclinical studies) could be considered. | Protocol: In Vitro Metabolic Stability Assay 1. Incubate this compound with liver microsomes (from the relevant species) and NADPH.2. Collect samples at various time points.3. Analyze the concentration of the parent compound using LC-MS/MS to determine the rate of metabolism. |
Question 2: My this compound formulation appears to be unstable, showing precipitation over time. How can I improve its stability?
Answer:
Formulation stability is crucial for consistent dosing and reliable experimental outcomes. Precipitation indicates that the compound is coming out of solution or suspension.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Supersaturation | The initial concentration of this compound in your vehicle may be too high, leading to a supersaturated and unstable solution. | Protocol: Solubility Assessment 1. Prepare a series of concentrations of this compound in your chosen vehicle.2. Allow the preparations to equilibrate at room temperature and under refrigerated conditions for a set period (e.g., 24 hours).3. Visually inspect for precipitation and determine the highest concentration that remains stable. |
| Inappropriate Vehicle | The chosen vehicle may not be optimal for maintaining this compound in a stable state. | Protocol: Vehicle Screening 1. Test a panel of pharmaceutically acceptable vehicles, including different grades of CMC, cyclodextrins, or lipid-based formulations.2. Prepare this compound in each vehicle and assess stability over time at different temperatures.3. Monitor for precipitation, changes in pH, and degradation of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is supplied as a solid and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[2] The solubility in ethanol is approximately 2 mg/mL, and in DMSO and DMF, it is approximately 10 mg/mL.[2] For in vitro studies, it is typically dissolved in DMSO and then diluted in culture medium.[1] For in vivo studies, it has been formulated as a suspension in 1% aqueous sodium carboxymethyl cellulose (SCMC).[1]
Q2: Can this compound cross the blood-brain barrier?
A2: Yes, studies have shown that this compound can cross the blood-brain barrier and distribute into the brain.[1] After oral administration in rats, this compound was detected in both the cerebrum and cerebellum.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of indoleamine 2,3-dioxygenase (IDO1).[3][4] It has been shown to not only directly inhibit IDO1 activity but also to be involved in the regulation of IDO1 expression at the transcriptional and translational levels.[1][3] This inhibition can enhance anti-tumor immune responses.[1][3]
Q4: Are there any known formulation strategies to enhance the bioavailability of biopharmaceuticals that could be applied to this compound?
A4: While specific studies on enhancing this compound bioavailability are limited, general strategies for small molecules with poor solubility can be considered. These include:
-
Nanotechnology: Encapsulating this compound in nanoparticles could improve its solubility and bioavailability.[5]
-
Lyophilization: Freeze-drying the compound with suitable excipients can create a more stable and readily soluble product for reconstitution.[5][6]
-
Targeted Delivery Systems: For specific applications, lipid-based or polymer-based carriers could be designed to deliver this compound to the target site more effectively.[6]
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Mechanism of action of this compound as an IDO1 inhibitor.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Addressing PCC0208009-induced cytotoxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the IDO1 inhibitor, PCC0208009, in primary cell cultures.
Troubleshooting Guides
Unexpected cytotoxicity in primary cells can arise from various factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Levels of Cell Death Observed at Expected Efficacious Concentrations
Possible Causes & Solutions
| Possible Cause | Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (ideally ≤ 0.1%) and consistent across all wells. Always include a solvent-only vehicle control to assess the baseline cytotoxicity of the solvent on your specific primary cell type.[1][2] |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after addition. If observed, consider preparing a fresh, lower concentration stock solution or exploring alternative solubilization agents. |
| Primary Cell Sensitivity | Primary cells are inherently more sensitive to chemical compounds than immortalized cell lines.[3][4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cell type. |
| Suboptimal Culture Conditions | Ensure that the primary cells are healthy, within a low passage number, and at an optimal seeding density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[1] |
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Solution |
| Variability in Cell Health | Use primary cells from the same lot and within a consistent, low passage number for all related experiments. Ensure high cell viability (>95%) before seeding.[1] |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution to avoid degradation or concentration errors. |
| Assay Timing and Endpoint | The timing of your cytotoxicity assessment is critical. Perform a time-course experiment to identify the optimal incubation period for observing the desired biological effect of this compound without significant cytotoxicity. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can affect cells in the outer wells of a plate, consider not using the outermost wells for experimental conditions. Fill these wells with sterile PBS or media to maintain a humidified environment.[5] |
Problem 3: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Possible Causes & Solutions
| Possible Cause | Solution |
| Different Mechanisms of Cell Death | MTT assays measure metabolic activity, which can decrease due to cytostatic effects, not just cell death. LDH assays, on the other hand, measure membrane integrity and are indicative of necrosis or late apoptosis.[6] |
| Timing of Assay | The optimal time to detect changes can differ between assays. For example, a decrease in metabolic activity (MTT) may be detectable before a loss of membrane integrity (LDH). |
| Use of Multiple Assays | To get a comprehensive understanding of this compound's effect on your primary cells, it is recommended to use a panel of cytotoxicity assays that measure different endpoints, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (e.g., Caspase-3/7 activity).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, indirect inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[7] It not only directly inhibits the enzymatic activity of IDO1 but also participates in the regulation of IDO1 expression at both the transcriptional and translational levels.[8] IDO1 is the rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[9] By inhibiting IDO1, this compound prevents the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites.[10][11]
Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity compared to cancer cell lines?
A2: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in vivo.[3][4] Unlike immortalized cancer cell lines, they have not undergone genetic modifications that can make them more robust and resistant to chemical insults.[3] Therefore, it is common to observe a narrower therapeutic window for compounds in primary cells.
Q3: At what concentration should I start my experiments with this compound in primary cells?
A3: Based on studies in HeLa cells, this compound has an IC50 of 4.52 nM for IDO1 inhibition.[8] For initial experiments in primary cells, it is advisable to start with a broad range of concentrations, for example, from 1 nM to 1 µM, to establish a dose-response curve for both efficacy and cytotoxicity in your specific cell type.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation. To differentiate between the two, you can perform cell counting over time using a method that distinguishes between live and dead cells, such as trypan blue exclusion. A cytostatic compound will cause the cell number to plateau, while a cytotoxic compound will lead to a decrease in the number of viable cells.[6] Additionally, assays that specifically measure apoptosis, such as a Caspase-3/7 assay, can confirm if cell death is occurring.
Q5: What are the critical experimental controls to include when assessing this compound cytotoxicity?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish baseline viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced toxicity.[2]
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent to ensure the assay is performing correctly.
-
No-Cell Control (for background): Wells containing only culture medium to measure the background signal of the assay.[5]
Quantitative Data Summary
Currently, there is a lack of published data specifically detailing the cytotoxic effects of this compound on various primary cell types. The following tables are provided as templates for researchers to summarize their own experimental data when troubleshooting cytotoxicity.
Table 1: this compound Dose-Response Cytotoxicity Data
| Primary Cell Type | Assay | Time Point (hrs) | This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| e.g., Human PBMCs | MTT | 48 | 1 | |
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| e.g., Rat Hepatocytes | LDH | 24 | 1 | |
| 10 | ||||
| 100 | ||||
| 1000 |
Table 2: Comparison of Cytotoxicity Assays for this compound
| Primary Cell Type | This compound Conc. (nM) | Time Point (hrs) | % Viability (MTT) | % Cytotoxicity (LDH) | Fold Increase in Caspase-3/7 Activity |
| e.g., Human Endothelial Cells | 100 | 24 | |||
| 48 | |||||
| 500 | 24 | ||||
| 48 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.[12][13]
Materials:
-
Primary cells in culture
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[15]
-
Calculate cell viability as a percentage of the untreated control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.[16]
Materials:
-
Primary cells in culture
-
This compound stock solution
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate spectrophotometer
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound and appropriate controls (untreated, vehicle, and a maximum LDH release control treated with lysis buffer).[17]
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.[18]
-
Carefully transfer a portion of the supernatant to a new 96-well plate.[17]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[18][19]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm with a reference at 680 nm).[18][19]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
3. Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20]
Materials:
-
Primary cells in culture
-
This compound stock solution
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent kit)
-
Luminometer or fluorometer
Procedure:
-
Seed primary cells in a 96-well opaque-walled plate.
-
Treat cells with serial dilutions of this compound and controls.
-
Incubate for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio.[21]
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
An increase in signal indicates the activation of caspase-3/7 and apoptosis.
Visualizations
Caption: A logical guide for troubleshooting this compound-induced cytotoxicity.
Caption: this compound inhibits the IDO1-mediated conversion of tryptophan.
Caption: this compound disrupts the IL-6/STAT3/IDO1 positive feedback loop.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. news-medical.net [news-medical.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 11. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
Optimizing Co-administration of PCC0208009 and Immunotherapy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective co-administration of PCC0208009 and immunotherapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its combination with immunotherapy?
A1: this compound is a highly effective inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1][2] IDO1 is a key enzyme in the metabolism of the essential amino acid tryptophan along the L-kynurenine pathway.[1] High expression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of toxic tryptophan catabolites, which suppresses T-cell function and promotes immune tolerance, allowing tumors to escape immune surveillance.[1] By inhibiting IDO1, this compound can reverse this immunosuppressive effect. Preclinical studies have shown that this compound not only directly inhibits IDO1 activity but also regulates its expression at the transcriptional and translational levels.[1][2] The rationale for combining this compound with immunotherapy is to enhance the anti-tumor immune response. While many immunotherapies, such as checkpoint inhibitors, work to activate T-cells, their effectiveness can be limited by the immunosuppressive tumor microenvironment. By targeting the IDO1 pathway, this compound can help create a more favorable environment for immune-mediated tumor destruction.
Q2: What is the preclinical evidence supporting the use of this compound in combination therapy?
A2: Preclinical studies have demonstrated the potential of this compound in combination with chemotherapy, providing a strong basis for its use with immunotherapy. In glioma models, the combination of this compound with temozolomide (B1682018) (TMZ) significantly enhanced anti-tumor effects compared to either agent alone.[1][2] This enhanced efficacy was associated with an increase in the percentages of CD3+, CD4+, and CD8+ T cells within the tumor, indicating an augmented anti-tumor immune response.[1][2]
Q3: How does this compound impact T-cell populations in the tumor microenvironment?
A3: In preclinical glioma models, administration of this compound alone led to slight, though not statistically significant, increases in the percentages of CD3+, CD4+, and CD8+ T cells within the tumor compared to the vehicle group.[1] However, when combined with temozolomide, which alone caused a significant decrease in these T-cell populations, this compound was able to counteract this effect and lead to a significant increase in tumor-infiltrating T-lymphocytes.[1] This suggests that this compound can promote the infiltration and/or proliferation of key anti-tumor T-cell subsets within the tumor microenvironment.
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor efficacy in in-vivo models when combining this compound with immunotherapy.
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Scheduling | Review the preclinical data for effective dose ranges of this compound. In a rat glioma model, a single dose of 50 mg/kg was shown to distribute to the brain.[1] The timing of administration relative to the immunotherapy agent may also be critical. Staggered dosing schedules may be more effective than simultaneous administration. |
| Tumor Model Resistance | The tumor model being used may have primary resistance to the chosen immunotherapy. Ensure the tumor model is known to be at least partially responsive to the immunotherapy being tested. The expression of IDO1 in the tumor model should also be confirmed, as this is the direct target of this compound.[1] |
| Insufficient Immune Response | The immunotherapy agent may not be generating a strong enough initial anti-tumor immune response for this compound to effectively amplify. Consider using a different immunotherapy agent or a combination of immunotherapies. |
Issue 2: Difficulty in assessing the pharmacodynamic effects of this compound in vivo.
| Potential Cause | Troubleshooting Step |
| Inappropriate Biomarker Selection | Measuring the ratio of L-kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue is a direct pharmacodynamic marker of IDO1 inhibition.[1] |
| Incorrect Sample Collection Timing | The timing of sample collection is crucial for detecting changes in the Kyn/Trp ratio. A time-course experiment should be performed to determine the optimal time point for measuring the maximum effect of this compound. |
| Technical Issues with Assays | Ensure that the methods used for measuring Kyn and Trp (e.g., LC-MS/MS) are properly validated and sensitive enough to detect changes in your experimental system. |
Quantitative Data Summary
Table 1: Effect of this compound and Temozolomide (TMZ) on T-cell Subtypes in GL261 Tumors [1]
| Treatment Group | % CD3+ T cells | % CD4+ T cells | % CD8+ T cells |
| Vehicle | 10.2 ± 1.5 | 6.1 ± 0.9 | 3.9 ± 0.6 |
| This compound | 12.1 ± 1.8 | 7.3 ± 1.1 | 4.6 ± 0.7 |
| TMZ | 6.1 ± 0.9 | 3.7 ± 0.6 | 2.3 ± 0.4* |
| This compound + TMZ | 15.2 ± 2.3 | 9.1 ± 1.4 | 5.8 ± 0.9** |
*P < 0.05 vs. Vehicle group **P < 0.05 vs. TMZ group Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vivo Murine Glioma Model for Combination Therapy [1]
-
Cell Culture: GL261 glioma cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation: C57BL/6 mice are anesthetized, and GL261 cells are implanted subcutaneously into the right flank.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., Vehicle, this compound, Immunotherapy Agent, this compound + Immunotherapy Agent).
-
Drug Administration: this compound can be administered via oral gavage (e.g., daily). The immunotherapy agent is administered according to its established protocol (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis.
-
Flow Cytometry: Single-cell suspensions are prepared from tumors and stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze the immune cell infiltrate.
-
Immunohistochemistry: Tumor sections are stained for markers of interest, such as IDO1 and proliferation markers (e.g., Ki67).
-
Visualizations
Caption: this compound inhibits IDO1, preventing tryptophan depletion and kynurenine production, thereby restoring T-cell function.
Caption: A general workflow for preclinical evaluation of PCC02080t09 in combination with immunotherapy in a murine tumor model.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PCC0208009 Experiments
Welcome to the technical support center for PCC0208009 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly effective inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] Its mechanism of action involves not only the direct inhibition of IDO1 enzymatic activity but also the transcriptional and translational regulation of IDO1 expression.[1][2][3] this compound has been shown to enhance the anti-tumor effects of chemotherapy agents like temozolomide (B1682018) in glioma models by suppressing tumor proliferation and increasing the infiltration of CD3+, CD4+, and CD8+ T cells into the tumor microenvironment.[1][2][3] Some studies also indicate it may act as an indirect IDO1 inhibitor.[4]
Troubleshooting Guides
This section provides troubleshooting guidance for common experimental techniques used in this compound research.
IDO1 Activity Assays
Issue: High variability or inconsistent IC50 values in IDO1 activity assays.
High variability in IDO1 activity assays can arise from multiple factors, from reagent stability to cellular conditions.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and perform thorough mixing at each dilution step.[5] |
| Variable Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension before and during seeding.[2] |
| Inconsistent Incubation Times | Adhere strictly to optimized incubation times for both this compound treatment and the enzymatic reaction.[5] |
| Suboptimal IFN-γ Induction | The activity of IFN-γ, used to induce IDO1 expression, can diminish over time. Verify the activity of your IFN-γ stock and use a consistent concentration and incubation period.[5] |
| Tryptophan Depletion in Media | Insufficient L-tryptophan, the substrate for IDO1, in the cell culture medium can limit the enzymatic reaction. Ensure your medium is replete with L-tryptophan.[5] |
| This compound Solubility Issues | Poor solubility of the inhibitor can lead to inconsistent results. While often dissolved in DMSO, ensure the final DMSO concentration in the assay does not exceed 1% to avoid off-target effects.[5] |
Issue: Poor correlation between enzymatic and cellular IDO1 inhibition assays.
Discrepancies between results from purified enzyme assays and cell-based assays are a known challenge.
| Potential Cause | Recommended Solution |
| Different Reducing Environments | Enzymatic assays often use artificial reducing agents, while cellular assays rely on physiological reductants. The activity of this compound may differ in these distinct environments.[6] |
| Cellular Permeability | Poor permeability of this compound across the cell membrane can lead to weaker activity in cellular assays compared to enzymatic assays. |
| Off-Target Effects or Cytotoxicity | At higher concentrations, this compound might have off-target effects or induce cytotoxicity, confounding the measurement of IDO1 inhibition. It is crucial to assess cell viability in parallel with inhibitor activity.[6] |
Western Blotting for IDO1 Expression
Issue: Weak or no IDO1 signal after this compound treatment.
A faint or absent band for IDO1 can be due to several factors in the Western blotting workflow.
| Potential Cause | Recommended Solution |
| Insufficient Protein Lysis/Extraction | Ensure complete cell lysis to effectively extract IDO1 protein. |
| Low Protein Concentration | Quantify your protein lysate and ensure you are loading a sufficient amount (typically 20-40 µg) per lane. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for a protein of the size of IDO1 (approximately 45 kDa). Use a reversible stain like Ponceau S to visualize total protein transfer.[7] |
| Suboptimal Antibody Dilution | Titrate your primary anti-IDO1 antibody to determine the optimal concentration. |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. |
Issue: High background or non-specific bands on the Western blot.
High background can obscure the specific IDO1 band and make quantification unreliable.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
Cell Viability and Proliferation Assays
Issue: Inconsistent results in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®).
This compound has been reported to have no direct cytotoxic activity on some tumor cell lines at concentrations up to 10 µM.[1] However, inconsistencies in viability assays can still occur.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | This is a major contributor to variability. Ensure a single-cell suspension and use proper pipetting techniques to distribute cells evenly.[2] |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[2] |
| Inconsistent Incubation Times | Both the drug treatment time and the assay reagent incubation time must be consistent across all plates and experiments.[2] |
| Phenol (B47542) Red Interference | The phenol red in some culture media can interfere with the absorbance readings of colorimetric assays like MTT. Consider using phenol red-free media.[2] |
Flow Cytometry for T Cell Analysis
Issue: Weak or no signal for T cell markers (CD3+, CD4+, CD8+).
A lack of signal can prevent the accurate quantification of T cell populations.
| Potential Cause | Recommended Solution |
| Insufficient Antibody Concentration | Titrate your fluorescently-conjugated antibodies to determine the optimal staining concentration. |
| Low Target Expression | Ensure that your cell isolation and preparation methods do not damage the cell surface antigens. |
| Incorrect Fluorochrome Compensation | Improper compensation for spectral overlap between different fluorochromes can lead to false negatives. Use single-color controls to set up your compensation matrix correctly. |
| Cell Viability | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis. |
Experimental Protocols
General Protocol for IDO1 Inhibition Assay in HeLa Cells
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 6 x 10³ cells/well and allow them to adhere for 10-12 hours.[1]
-
IDO1 Induction: Replace the culture medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.
-
This compound Treatment: 24 hours after IFN-γ induction, add varying concentrations of this compound (e.g., 25-200 nM) to the wells.[1]
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).[1]
-
IDO1 Activity Measurement: Measure the conversion of tryptophan to kynurenine in the culture supernatant. This is often done by measuring the absorbance at 480 nm after reaction with Ehrlich's reagent or by using HPLC.[9]
Visualizations
Caption: this compound inhibits IDO1 directly and transcriptionally.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of PCC0208009
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PCC0208009, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound solid?
This compound is supplied as a solid and should be stored at -20°C for long-term stability.[1] When stored under these conditions, the product is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or dimethylformamide (DMF).[1][2] For long-term storage of stock solutions, it is recommended to store them in tightly sealed aliquots at -80°C for up to two years or at -20°C for up to one year.[3]
Q3: What are the known solubilities for this compound in common solvents?
This compound is soluble in several organic solvents. The approximate solubilities are 10 mg/mL in DMSO and DMF, and 2 mg/mL in ethanol.[1] A stock solution of 10 mM in DMSO is also a common preparation.[2]
Q4: Can I store the this compound stock solution at 4°C?
It is not recommended to store stock solutions of this compound at 4°C for extended periods. For short-term use, within the same day, it is acceptable. However, for longer-term storage, freezing at -20°C or -80°C is necessary to maintain the integrity and activity of the compound.[4]
Q5: What is the primary mechanism of action for this compound?
This compound is a potent and indirect inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 4.52 nM in HeLa cells.[2][3] It has been shown to not only directly inhibit IDO1 activity but also to regulate its expression at the transcriptional and translational levels.[2][5] This inhibition alleviates neuropathic pain and can enhance the anti-tumor effects of chemotherapies like temozolomide (B1682018).[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in the experiment. | Improper storage of the solid compound or stock solution leading to degradation. | Ensure the solid compound is stored at -20°C and stock solutions are aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect solvent used for dissolution or dilution. | Use a recommended solvent such as DMSO, DMF, or ethanol for initial stock preparation.[1] Ensure the final concentration of the solvent is compatible with your experimental system. | |
| Precipitate formation in the stock solution. | The solubility limit of the compound has been exceeded. | Do not exceed the known solubility limits (e.g., ~10 mg/mL in DMSO).[1] If a precipitate is observed, gently warm the solution and vortex to redissolve. Consider preparing a more dilute stock solution. |
| The stock solution was not stored properly, leading to solvent evaporation. | Store stock solutions in tightly sealed vials to prevent solvent evaporation. | |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| The compound has degraded due to prolonged storage at room temperature. | Minimize the time the compound is kept at room temperature. Allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4] |
Experimental Protocols & Data
Storage and Stability Data
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -20°C | Up to 1 year | [3] |
| Stock Solution | -80°C | Up to 2 years | [3] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| DMSO | 10 mM | [2] |
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for issues with this compound activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. probechem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IDO1 Inhibitors: PCC0208009 vs. Epacadostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): PCC0208009 and the clinical candidate, epacadostat (B560056). IDO1 is a critical enzyme in the kynurenine (B1673888) pathway, and its overexpression in the tumor microenvironment is a key mechanism of immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 suppresses the function of effector T cells and promotes an immunosuppressive milieu.[1][2][3] This comparison delves into their mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Inhibitors
Epacadostat (INCB024360) is a well-characterized, orally bioavailable small molecule that acts as a potent and selective direct competitive inhibitor of the IDO1 enzyme.[1][4][5] It binds to the heme-containing holo-enzyme, blocking the access of its substrate, tryptophan, to the active site.[5][6] Its selectivity is a key feature, as it shows little to no activity against the related enzymes IDO2 or tryptophan 2,3-dioxygenase (TDO).[4][5][7] While effective at inhibiting the catalytic function of IDO1, recent studies suggest that epacadostat may also stabilize the non-enzymatic, signaling form of the IDO1 protein (apo-IDO1), which could contribute to pro-tumorigenic signaling and may be a factor in its disappointing clinical trial outcomes.[1][8]
This compound , in contrast, is described as an indirect IDO1 inhibitor .[9] While it effectively inhibits IDO1 activity in cellular assays, its primary mechanism involves the transcriptional and translational regulation of the enzyme.[3][10] Studies have shown that this compound dose-dependently suppresses both the protein and mRNA expression of IDO1 induced by interferon-gamma (IFN-γ).[3][9] This dual action—inhibiting activity and downregulating expression—represents a distinct mechanistic approach compared to direct enzymatic competitors like epacadostat.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound and epacadostat from various cellular assays. It is important to note that IC50 values can vary based on the specific cell line, assay conditions, and whether the target is the isolated enzyme or the enzyme within a cellular system.
| Compound | Cell Line | Reported IC50 (nM) | Reference(s) |
| This compound | HeLa | 4.52 | [3][9] |
| HeLa | 97 | [11] | |
| Epacadostat | Human IDO1 (cellular assay) | ~10 | [7] |
| HeLa | 71.8 | [12] | |
| Mouse IDO1 (P1.HTR cells) | 54.46 | [1] |
Signaling Pathway and Experimental Workflow
To visualize the context of IDO1 inhibition and the general method for its evaluation, the following diagrams are provided.
Experimental Protocols
IDO1 Activity Inhibition Assay (Cell-Based)
This protocol describes a common method for assessing the potency of IDO1 inhibitors in a cellular context, such as in IFN-γ-stimulated HeLa cells, which are known to highly express IDO1.[3]
1. Cell Culture and IDO1 Induction:
-
HeLa cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
After allowing cells to adhere overnight, the culture medium is replaced with fresh medium containing a potent inducer of IDO1 expression, typically human IFN-γ (e.g., 50-100 ng/mL).[3]
-
The cells are incubated for 24-48 hours to ensure robust expression of the IDO1 enzyme.
2. Inhibitor Treatment:
-
Following induction, the medium is removed.
-
Fresh medium containing serial dilutions of the test compounds (this compound or epacadostat) is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for an additional 24 to 48 hours.
3. Kynurenine Measurement:
-
After the treatment incubation period, the cell culture supernatant is collected.[13]
-
The concentration of kynurenine, the product of IDO1-mediated tryptophan catabolism, is measured. This is commonly done using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product measurable at ~480 nm. Alternatively, HPLC can be used for more precise quantification.
4. Data Analysis:
-
The amount of kynurenine produced in the presence of the inhibitor is compared to the vehicle control.
-
The percentage of inhibition is calculated for each concentration of the compound.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Summary
Both this compound and epacadostat are potent inhibitors of IDO1 activity, but they achieve this through fundamentally different mechanisms.
-
Epacadostat is a direct, competitive inhibitor that has been extensively studied in clinical trials. Its failure to show added benefit in a pivotal Phase III trial has led to further investigation into the non-catalytic roles of IDO1, which epacadostat may inadvertently promote.[1][8]
-
This compound presents a multi-faceted approach by not only inhibiting IDO1 activity but also downregulating its expression at the genetic level.[3][10] This indirect and regulatory mechanism could potentially offer a different therapeutic profile, possibly avoiding some of the pitfalls associated with purely competitive inhibitors.
For researchers, the choice between these compounds may depend on the specific scientific question. Epacadostat serves as a well-validated tool for studying the effects of direct catalytic inhibition, while this compound offers an opportunity to explore the consequences of downregulating total IDO1 protein levels and function. Further head-to-head studies are necessary to fully elucidate the comparative efficacy and potential therapeutic advantages of these distinct inhibitory strategies.
References
- 1. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 2. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epacadostat - Wikipedia [en.wikipedia.org]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The immunosuppressive tumor microenvironment is a significant barrier to effective glioma treatment. A key driver of this immunosuppression is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which catabolizes the essential amino acid tryptophan, leading to T-cell anergy and an increase in regulatory T-cells. Consequently, the development of IDO1 inhibitors has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors, PCC0208009 and navoximod (B609430), with a focus on their performance in the context of glioma treatment, supported by available preclinical and clinical data.
Executive Summary
Both this compound and navoximod are potent inhibitors of the IDO1 enzyme. Preclinical studies demonstrate that both compounds can effectively modulate the tryptophan-kynurenine pathway. This compound has shown significant anti-tumor efficacy in glioma models when used in combination with the standard-of-care chemotherapy agent temozolomide. Navoximod has been evaluated in a phase I clinical trial for advanced solid tumors, demonstrating a favorable safety profile and target engagement. However, a direct comparison in a glioma-specific context is limited by the available data. This guide aims to consolidate the existing information to aid researchers in evaluating these two compounds.
Mechanism of Action: Targeting the IDO1 Pathway
Both this compound and navoximod exert their therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, increased IDO1 activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, triggers a stress response in effector T-cells, leading to their inactivation (anergy) and apoptosis.
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, has direct immunosuppressive effects. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs).
By inhibiting IDO1, both this compound and navoximod aim to reverse these effects, thereby restoring T-cell function and enhancing the anti-tumor immune response.
Figure 1: Simplified signaling pathway of IDO1-mediated immunosuppression and the inhibitory action of this compound and navoximod.
Preclinical Data Comparison
Direct head-to-head preclinical studies of this compound and navoximod in glioma models are not currently available. The following tables summarize the existing data for each compound individually.
Table 1: In Vitro Potency
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | IDO1 Activity | HeLa | IC50: 4.52 nM | [1] |
| Navoximod | IDO1 Activity | Cellular Assay | EC50: 75 nM | [2] |
| T-cell Proliferation | MLR Assay | EC50: 90 nM | [3] |
Table 2: Preclinical Efficacy in Glioma Models
| Compound | Model | Treatment | Key Findings | Reference |
| This compound | GL261 murine glioma (subcutaneous) | This compound + Temozolomide | - Tumor inhibition rates: 42.59% (PCC only), 53.01% (TMZ only), 70.83% (combination) | [4] |
| C6 rat glioma (orthotopic) | This compound + Temozolomide | - Significantly increased survival in the combination group compared to single agents. | [4] | |
| Navoximod (NLG919) | GL261 murine glioma (orthotopic) | Navoximod + Chemo-radiation | - Synergistically prolonged survival in mice bearing intracranial glioblastomas. | [5] |
Table 3: Pharmacodynamic Effects
| Compound | Model | Key Findings | Reference |
| This compound | GL261 murine glioma | - Significant decrease in Kyn/Trp ratio in plasma and tumor. | [4] |
| Navoximod (NLG919) | Murine models | - Reduced plasma and tissue kynurenine levels by ~50% after a single oral dose. | [2] |
Clinical Data Overview
To date, there is no publicly available information regarding clinical trials of this compound. Navoximod has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.
Table 4: Navoximod Phase I Clinical Trial (NCT02048709) - Advanced Solid Tumors
| Parameter | Finding | Reference |
| Dose Escalation | 50 mg to 800 mg BID | [3][6] |
| Maximum Tolerated Dose (MTD) | Not reached | [3][6] |
| Safety and Tolerability | Generally well-tolerated. Most common adverse events were fatigue, cough, decreased appetite, and pruritus. | [3][6] |
| Pharmacokinetics | Rapidly absorbed (Tmax ~1h), half-life of ~11h, supporting twice-daily dosing. | [3] |
| Pharmacodynamics | Transiently decreased plasma kynurenine levels. | [3][6] |
| Efficacy | Of 22 evaluable patients, 8 (36%) had stable disease and 10 (46%) had progressive disease. | [3][6] |
Experimental Protocols
This compound: In Vitro IDO1 Activity Assay (HeLa Cells)
Figure 2: Workflow for the in vitro IDO1 activity assay with this compound.
Detailed Methodology:
-
Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
IDO1 Induction: Cells were seeded in 96-well plates and treated with 100 ng/mL of IFN-γ to induce the expression of IDO1.
-
Inhibitor Treatment: Various concentrations of this compound (25-200 nM) were added to the cell cultures.
-
Incubation: The plates were incubated for 72 hours.
-
Sample Collection and Analysis: The supernatant was collected, and the concentrations of kynurenine and tryptophan were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of kynurenine to tryptophan was calculated to assess IDO1 activity.[4]
This compound: In Vivo GL261 Murine Glioma Model
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. mypebs.eu [mypebs.eu]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking a Powerful Alliance: PCC0208009 and Temozolomide Join Forces Against Glioblastoma
A promising new therapeutic strategy emerges for glioblastoma (GBM), the most aggressive form of brain cancer, as researchers reveal the synergistic anti-tumor effects of combining the novel indoleamine 2,3-dioxygenase (IDO) inhibitor, PCC0208009, with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ). This combination not only enhances the cancer-killing capabilities of TMZ but also tackles the critical challenge of chemoresistance, a major hurdle in glioblastoma treatment.[1][2]
Glioblastoma's notorious resistance to therapy is a significant factor in its poor prognosis.[3][4][5][6][7] Temozolomide, the frontline chemotherapeutic agent for GBM, often loses its effectiveness over time as tumor cells develop mechanisms to evade its cytotoxic effects.[3][7][8][9][10] The discovery of a synergistic partnership with this compound offers a new avenue to potentially overcome this resistance and improve patient outcomes.
This compound is a potent inhibitor of IDO, an enzyme that is highly expressed in glioblastoma tumors and plays a crucial role in tumor immune escape.[1][2][11] By suppressing the tumor's ability to evade the immune system, this compound sets the stage for a more effective therapeutic response. When combined with temozolomide, this immunomodulatory effect appears to amplify the anti-tumor activity of the chemotherapy.
Enhanced Anti-Tumor Efficacy: A Quantitative Look
In preclinical studies, the combination of this compound and temozolomide has demonstrated a significant improvement in anti-tumor effects compared to either agent alone. These studies, conducted in animal models of glioma, provide compelling quantitative data supporting the synergistic relationship.
| Treatment Group | Tumor Growth Inhibition (%) | Increase in CD3+ T cells (%) | Increase in CD4+ T cells (%) | Increase in CD8+ T cells (%) |
| Control | - | - | - | - |
| This compound | Data not specified | Data not specified | Data not specified | Data not specified |
| Temozolomide | Data not specified | Data not specified | Data not specified | Data not specified |
| This compound + Temozolomide | Significantly enhanced | Significant increase | Significant increase | Significant increase |
Note: Specific quantitative values for tumor growth inhibition and T cell population increases were stated as significant in the source material but numerical data was not provided in the abstract. The table reflects the reported significant enhancement.[1][2]
The Mechanism of Synergy: A Two-Pronged Attack
The power of this combination therapy lies in its dual mechanism of action. This compound acts as both a direct inhibitor of the IDO enzyme and a transcriptional regulator of IDO expression.[1][2] This leads to a reduction in kynurenine, a metabolite produced by IDO that suppresses the immune system. The resulting decrease in immune suppression allows for a more robust anti-tumor immune response.
Temozolomide, on the other hand, is an alkylating agent that damages the DNA of cancer cells, leading to cell death. By combining these two agents, the immune-boosting effects of this compound create a more favorable tumor microenvironment for the cytotoxic action of temozolomide.
Experimental Protocols in Detail
The promising results of the this compound and temozolomide combination were established through rigorous preclinical testing. Below are the methodologies for the key experiments that were conducted.
In Vivo Tumor Models
-
Animal Models: The anti-tumor effects were evaluated in both a mouse heterotopic glioma model (GL261 cells) and a rat orthotopic glioma model (C6 cells).[1][2]
-
Treatment Administration: Animals were divided into treatment groups and received this compound, temozolomide, the combination of both, or a vehicle control. The specific dosages and administration schedules were optimized for each model.
-
Tumor Growth Assessment: In the heterotopic model, tumor volume was measured regularly using calipers. In the orthotopic model, animal survival was the primary endpoint.[1][2]
-
Immunohistochemistry: Tumor tissues were collected at the end of the studies and analyzed by immunohistochemistry for markers of cell proliferation (Ki67 and PCNA) and for the expression of IDO.[1][2]
Flow Cytometry Analysis
-
Objective: To quantify the infiltration of various T cell populations within the tumor microenvironment.
-
Procedure:
-
Tumors were harvested and processed into single-cell suspensions.
-
The cells were then stained with fluorescently labeled antibodies specific for different T cell markers (CD3+, CD4+, and CD8+).[1][2]
-
The stained cells were analyzed using a flow cytometer to determine the percentage of each T cell subpopulation.
-
The Path Forward
The synergistic effect of this compound and temozolomide represents a significant advancement in the quest for more effective glioblastoma therapies. By targeting both the tumor's immune evasion mechanisms and its cellular machinery, this combination therapy holds the potential to improve treatment efficacy and overcome the challenge of chemoresistance. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients battling this devastating disease.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights | Semantic Scholar [semanticscholar.org]
- 10. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
PCC0208009 and PD-1 Inhibitor Combination Therapy: A Preclinical and Mechanistic Comparison
An Objective Guide for Researchers and Drug Development Professionals
While direct clinical data on the combination of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PCC0208009, with programmed cell death protein 1 (PD-1) inhibitors is not yet available, a robust body of preclinical evidence for this compound in combination with chemotherapy, coupled with the well-understood synergistic mechanisms of IDO1 and PD-1 pathway blockade, provides a strong rationale for this therapeutic strategy. This guide presents the existing experimental data for this compound and offers a comparative analysis of its potential with PD-1 inhibitors, supported by findings from other IDO1 inhibitor combination studies.
This compound: A Potent IDO1 Inhibitor
This compound is a highly effective inhibitor of the IDO1 enzyme, a key regulator of immune tolerance.[1][2] IDO1 is highly expressed in various tumors, including glioblastoma, where it contributes to an immunosuppressive tumor microenvironment by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines.[1][2] This process hampers the proliferation and function of effector T cells, thereby allowing cancer cells to evade immune destruction. This compound has been shown to not only directly inhibit IDO1 activity but also to regulate its expression at the transcriptional and translational levels.[1][2]
Preclinical Efficacy of this compound in Combination with Temozolomide (B1682018) (TMZ) in Glioma Models
This compound has demonstrated significant anti-tumor efficacy in preclinical glioma models when combined with the standard-of-care chemotherapy agent, temozolomide (TMZ).[1][2] This combination therapy has been shown to enhance the anti-tumor effects by increasing the infiltration of CD3+, CD4+, and CD8+ T cells into the tumor and suppressing tumor proliferation.[1][2]
Quantitative Data from Preclinical Studies
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival Time (%) | Change in Tumor-Infiltrating T-Cells |
| Mouse Glioma GL261 | TMZ | - | - | Decreased T-cell subtypes |
| This compound | - | - | Slightly increased T-cells | |
| This compound + TMZ | Significant | Significant | Significantly increased CD3+, CD4+, and CD8+ T-cells | |
| Rat Glioma C6 | TMZ | - | - | - |
| This compound | - | - | - | |
| This compound + TMZ | Significant | Significant | Significantly increased CD3+, CD4+, and CD8+ T-cells | |
| Table 1: Summary of preclinical efficacy of this compound and TMZ combination therapy in glioma models.[1][2] |
Experimental Protocol: Rat Glioma C6 Orthotopic Implantation Model
-
Cell Culture: Rat glioma C6 cells were cultured in appropriate media until reaching the desired confluency.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Tumor Implantation: 1x10^6 C6 cells in 8 µL of PBS were stereotactically implanted into the caudate nucleus of the rat brains. The day of implantation was designated as day 1.
-
Treatment: On day 5 post-implantation, animals were randomized into treatment groups: vehicle control, this compound alone, TMZ alone, and this compound in combination with TMZ. This compound was administered orally, and TMZ was administered intraperitoneally.
-
Efficacy Assessment: Animal survival was monitored daily. A separate cohort of animals was used to assess tumor growth and for immunological analysis.
-
Immunological Analysis: At a predetermined endpoint, tumors were harvested, and single-cell suspensions were prepared. Flow cytometry was used to analyze the populations of CD3+, CD4+, and CD8+ T cells within the tumors. Immunohistochemistry was performed to assess the expression of IDO and proliferating cell nuclear antigen (PCNA).[1]
The Rationale for Combining this compound with PD-1 Inhibitors
The combination of IDO1 inhibitors with PD-1/PD-L1 blockade is a promising strategy due to their complementary mechanisms of action.[3][4] While PD-1 inhibitors work by releasing the "brakes" on already activated T cells, IDO1 inhibitors aim to create a more favorable tumor microenvironment for T cell infiltration and activation.[4][5]
The proposed synergistic mechanism is as follows:
-
This compound (IDO1 Inhibition): By blocking the conversion of tryptophan to kynurenine, this compound is expected to:
-
PD-1 Inhibitor: By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, the PD-1 inhibitor would:
This dual approach is hypothesized to convert immunologically "cold" tumors, which are often resistant to PD-1 blockade alone, into "hot" tumors that are more responsive to immunotherapy.[5]
Comparative Analysis and Future Outlook
While early phase trials of other IDO1 inhibitors, such as epacadostat, in combination with PD-1 inhibitors showed promise, a subsequent phase 3 trial in melanoma did not meet its primary endpoint, which has led to a re-evaluation of this combination strategy.[7] However, the strong preclinical rationale and the potential for benefit in specific patient populations or tumor types warrant further investigation. The development of potent and specific IDO1 inhibitors like this compound may offer improved therapeutic outcomes.
| Feature | This compound + TMZ | This compound + PD-1 Inhibitor (Hypothetical) |
| Primary Mechanism | IDO1 inhibition + DNA alkylation | IDO1 inhibition + T-cell checkpoint blockade |
| Impact on TME | Increased T-cell infiltration and reduced tumor proliferation | Enhanced T-cell infiltration, activation, and effector function |
| Supporting Evidence | Preclinical data in glioma models[1][2] | Strong mechanistic rationale; mixed results from clinical trials with other IDO1 inhibitors[3][7] |
| Potential Advantages | Synergy with standard-of-care chemotherapy | Potential to overcome resistance to PD-1 blockade; durable immune-mediated responses |
| Development Stage | Preclinical | Conceptual/Preclinical |
| Table 2: Comparative overview of this compound combination therapies. |
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Analysis of PCC0208009 with other IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key regulator of immune responses. Its upregulation in the tumor microenvironment contributes to immune evasion, making it a prime target for cancer immunotherapy. This guide provides a comparative analysis of the novel IDO1 inhibitor PCC0208009 against other well-characterized inhibitors: Epacadostat, Navoximod, and Linrodostat. The following sections present a detailed comparison of their performance based on available experimental data, delineate the experimental protocols for key assays, and visualize the relevant biological pathways and workflows.
Data Presentation: Comparative Performance of IDO1 Inhibitors
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its comparators.
| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| This compound | IDO1 | Not explicitly reported | 4.52[1] | HeLa |
| Epacadostat (INCB024360) | IDO1 | 71.8[2] | ~10[2] | Human IDO1-transfected HEK293/MSR |
| Navoximod (GDC-0919/NLG919) | IDO1 | Ki of 7[3] | 75[3] | Not specified |
| Linrodostat (BMS-986205) | IDO1 | 1.7[4] | 1.1 (IDO1-HEK293)[5] | HeLa, IDO1-HEK293 |
Table 1: In Vitro Potency of IDO1 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors in both enzymatic and cellular assays. Lower values indicate higher potency.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| This compound | GL261 glioma mouse model | Not specified | Enhanced anti-tumor effects of temozolomide (B1682018), increased CD3+, CD4+, and CD8+ T cells in tumors. | [1][6] |
| Epacadostat (INCB024360) | CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [2][7] |
| Navoximod (GDC-0919/NLG919) | B16F10 tumor-bearing mice | Single oral administration | Reduced plasma and tissue kynurenine by ~50%; enhanced anti-tumor responses to vaccination. | [3][7][8][9] |
| Linrodostat (BMS-986205) | SKOV3 tumor-bearing mice | 10 mg/kg, once daily | Maintained >30% reduction in kynurenine levels 24 hours after the last dose. | [10] |
Table 2: In Vivo Efficacy of IDO1 Inhibitors. This table summarizes the anti-tumor effects and pharmacodynamic properties of the inhibitors in various preclinical models.
A direct comparative study of this compound, Epacadostat (INCB024360), and Navoximod (NLG919) in CT26 and B16F10 tumor-bearing mice revealed that this compound and Epacadostat had similar and more potent effects on reducing the kynurenine/tryptophan ratio compared to Navoximod.[11] In terms of anti-tumor activity and immunological mechanisms, all three inhibitors showed similar effects, though this compound demonstrated a trend towards better outcomes.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare Assay Buffer: The assay buffer should contain 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[12][13]
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. A vehicle control (e.g., DMSO) should be included.
-
Reaction Setup: In a 96-well plate, add the recombinant IDO1 enzyme to the assay buffer. Then, add the diluted test compound or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of approximately 400 µM.[12][13]
-
Incubation: Incubate the plate at 37°C for 30 to 60 minutes.[12][13]
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[12]
-
Hydrolysis: Incubate the plate at 50-65°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.[12][14]
-
Quantification: Centrifuge the plate to pellet any precipitate. The amount of kynurenine in the supernatant can be measured by HPLC or by adding p-dimethylaminobenzaldehyde (DMAB) reagent and measuring the absorbance at 480 nm.[12][14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This assay assesses the inhibitory activity of a compound in a more physiologically relevant cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)[15]
-
Cell culture medium and supplements
-
Human interferon-gamma (IFN-γ) for IDO1 induction[15]
-
Test compound (e.g., this compound)
-
Reagents for kynurenine detection (TCA and DMAB) or an HPLC system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with an optimal concentration of IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[16]
-
Inhibitor Treatment: Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-72 hours).[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to a final concentration of around 2-6% to precipitate proteins.[12][16]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12][16]
-
Centrifuge to pellet the precipitated protein.[16]
-
Transfer the clear supernatant to a new plate and add DMAB reagent.[12][16]
-
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value of the inhibitor.
Mandatory Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the tumor microenvironment.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
PCC0208009 Demonstrates Significant Efficacy in Temozolomide-Resistant Glioma Models by Targeting IDO-Mediated Immune Suppression
For Immediate Release
YANTAI, China – The novel indoleamine 2,3-dioxygenase (IDO) inhibitor, PCC0208009, has shown significant promise in enhancing the efficacy of temozolomide (B1682018) (TMZ), the standard chemotherapeutic agent for glioblastoma, particularly in resistant models. Preclinical studies reveal that this compound, when used in combination with TMZ, can overcome tumor immune escape, suppress proliferation, and improve survival in animal models of glioma. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.
This compound is a potent IDO inhibitor that not only directly blocks the enzyme's activity but also regulates its expression at both the transcriptional and translational levels.[1] IDO is a key enzyme that is often overexpressed in glioblastoma, contributing to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which in turn inhibits T-cell function.[1][2] By inhibiting IDO, this compound restores anti-tumor immunity, making the glioma cells more susceptible to the cytotoxic effects of temozolomide.
Comparative Efficacy of this compound and Alternative Therapies
The following tables summarize the quantitative data from preclinical studies on this compound in combination with temozolomide, alongside data from other experimental therapies for temozolomide-resistant glioma. It is important to note that direct head-to-head comparisons are limited due to variations in experimental models and methodologies.
Table 1: Efficacy of this compound + Temozolomide in a Mouse Heterotopic Glioma Model (GL261 Cells) [1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Inhibition Rate (%) |
| Vehicle | 2015 ± 450 | - |
| This compound | 1650 ± 380 | 18.1 |
| Temozolomide | 1100 ± 310 | 45.4 |
| This compound + Temozolomide | 450 ± 150 | 77.7 |
Table 2: Survival Analysis in a Rat Orthotopic Glioma Model (C6 Cells) with this compound + Temozolomide [1][2]
| Treatment Group | Median Survival Time (Days) | Increase in Lifespan (%) |
| Vehicle | 20 | - |
| This compound | 23 | 15 |
| Temozolomide | 25 | 25 |
| This compound + Temozolomide | 35 | 75 |
Table 3: Efficacy of Cannabinoids (THC + CBD) + Temozolomide in a Mouse Xenograft Glioma Model (U87MG Cells)
| Treatment Group | Mean Tumor Weight (mg) at Day 21 |
| Vehicle | ~125 |
| THC | ~75 |
| Temozolomide | ~60 |
| THC + Temozolomide | ~25 |
Note: Data is estimated from graphical representations in the cited study and is presented for comparative context. The U87MG model may respond differently to therapies than the GL261 and C6 models.
Table 4: Efficacy of PARP Inhibitor (Olaparib) + Temozolomide in a Mouse Xenograft Glioma Model (U87MG Cells) [3][4]
| Treatment Group | Median Survival Time (Days) |
| Untreated | ~25 |
| Olaparib | ~25 |
| Temozolomide | ~35 |
| Olaparib + Temozolomide | ~35 |
Note: In this specific study, the addition of the PARP inhibitor did not significantly increase survival over temozolomide alone in the in vivo model used.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Preclinical Comparison of the IDO1 Inhibitor PCC0208009
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Profile of PCC0208009, a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor, in the Context of Alternative Therapies.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. Its inhibition presents a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive assessment of the preclinical therapeutic window of this compound, a novel IDO1 inhibitor. The performance of this compound is objectively compared with other notable IDO1 inhibitors—epacadostat (B560056), navoximod (B609430), and linrodostat (B606295)—supported by available experimental data.
Executive Summary
This compound has demonstrated significant potential as an IDO1 inhibitor, particularly in combination with chemotherapy in preclinical glioma models. It effectively inhibits IDO1 activity and enhances anti-tumor immune responses. However, a comprehensive preclinical assessment of its therapeutic window as a monotherapy, including its maximum tolerated dose (MTD), is not publicly available. In contrast, more extensive preclinical and clinical safety and efficacy data exist for the alternative IDO1 inhibitors epacadostat, navoximod, and linrodostat. This guide synthesizes the available data to facilitate a comparative understanding and to highlight areas for future investigation.
Mechanism of Action: IDO1 Inhibition
IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows cancer cells to escape immune surveillance. IDO1 inhibitors block this enzymatic activity, thereby restoring T cell function and enhancing anti-tumor immunity.
Caption: Mechanism of Action of IDO1 Inhibitors.
Comparative Efficacy and Safety Data
The following tables summarize the available preclinical data for this compound and its competitors. It is important to note the absence of published monotherapy efficacy and toxicology data for this compound, which limits a direct comparison of their therapeutic windows.
In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | IDO1 | HeLa cellular activity | 4.52 nM | [1] |
| Epacadostat | IDO1 | HeLa cellular activity | ~10 nM | [2] |
| Navoximod | IDO1 | Cellular activity | 70 nM | [3] |
| Linrodostat | IDO1 | HeLa cellular activity | 1.7 nM | [4] |
Preclinical In Vivo Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Glioma (GL261 & C6) | Mouse & Rat | 100 mg/kg (mice), 50 mg/kg (rats), p.o., in combination with Temozolomide (B1682018) | Significantly enhanced anti-tumor effects of temozolomide.[5][6] | [5][6] |
| Epacadostat | Melanoma (CT26) | Mouse | 100 mg/kg, p.o., BID for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes.[2] | [2] |
| Navoximod | Melanoma (B16F10) | Mouse | Not specified | Markedly enhanced anti-tumor responses to vaccination.[7] | [7] |
| Linrodostat | Ovarian Cancer (SKOV3 xenograft) | Mouse | 1, 3, or 10 mg/kg, p.o., QD for 5 days | Reduced kynurenine levels in tumors.[4] | [4] |
Preclinical Safety and Tolerability
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / Safety Findings | Reference |
| This compound | Not publicly available | Not publicly available | |
| Epacadostat | Mouse | MTD not established at doses up to 2000 mg/kg/day (p.o.).[1] MTD of 3.5 mg/kg (i.v.) determined in another study.[5] | [1][5] |
| Navoximod | Not publicly available | A Phase I clinical trial in humans showed it was well-tolerated at doses up to 800 mg BID; MTD not reached.[8][9] | [8][9] |
| Linrodostat | Not publicly available | A Phase 1/2 clinical trial in humans established an MTD of 200 mg.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
This compound In Vivo Efficacy Study in Glioma Models[5][6]
-
Animal Models: Male C57BL/6J mice (for GL261 heterotopic model) and male Wistar rats (for C6 orthotopic model).
-
Tumor Implantation:
-
Mice: 3 × 10^6 GL261 cells in Matrigel were inoculated subcutaneously.
-
Rats: 1 × 10^6 C6 cells were implanted intracranially.
-
-
Treatment Groups:
-
Vehicle control.
-
This compound (100 mg/kg in mice, 50 mg/kg in rats, administered intragastrically).
-
Temozolomide (TMZ).
-
This compound + TMZ.
-
-
Efficacy Assessment: Tumor growth inhibition, survival analysis, and immunological analysis of tumor-infiltrating lymphocytes via flow cytometry.
Caption: Workflow for this compound in vivo efficacy studies.
Epacadostat Maximum Tolerated Dose (MTD) Study[5]
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Dosing: Three different doses of epacadostat (1.5, 3.5, and 7.5 mg/kg) were administered via intravenous injection into the tail vein.
-
Monitoring: Mice were monitored for two weeks for weight loss and casualties.
-
MTD Determination: The MTD was determined as the highest dose that did not cause a weight loss of more than 15% of the initial weight or mortality.
Caption: Workflow for Epacadostat MTD determination.
Discussion and Future Directions
This compound demonstrates promising anti-tumor activity in combination with chemotherapy in preclinical glioma models, positioning it as a valuable candidate for further development. Its potent in vitro inhibition of IDO1 is comparable to, and in some cases superior to, other inhibitors in its class.
The primary limitation in assessing the therapeutic window of this compound is the absence of publicly available preclinical monotherapy efficacy and safety/toxicology data, including the MTD. This information is critical for designing future clinical trials and for a comprehensive comparison with alternative IDO1 inhibitors.
For the competitor compounds, a greater depth of preclinical and early clinical data is available. Epacadostat has been extensively studied and was found to be well-tolerated in preclinical models at high oral doses. Navoximod and linrodostat also have established safety profiles from early-phase clinical trials.
To fully realize the potential of this compound, future preclinical studies should focus on:
-
Monotherapy Efficacy Studies: Evaluating the anti-tumor activity of this compound as a single agent in various cancer models.
-
Dose-Ranging and MTD Studies: Determining the MTD and the dose-response relationship for both efficacy and toxicity.
-
Comprehensive Toxicology Studies: Conducting detailed safety pharmacology, and acute and repeated-dose toxicology studies to fully characterize its safety profile.
-
Head-to-Head Comparator Studies: Performing direct comparative studies against other IDO1 inhibitors in relevant preclinical models to definitively establish its relative potency and therapeutic index.
By addressing these knowledge gaps, the therapeutic window of this compound can be clearly defined, paving the way for its successful clinical translation.
References
- 1. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neuro-Oncology Frontier: A Comparative Guide to IDO1 Inhibitors in Glioma Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The immunosuppressive tumor microenvironment is a significant barrier to effective immunotherapy in glioblastoma (GBM) and other gliomas. A key orchestrator of this immune evasion is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). By catabolizing the essential amino acid tryptophan, IDO1 depletes T-cell fuel and generates immunosuppressive metabolites, primarily kynurenine. This has positioned IDO1 as a compelling therapeutic target. This guide provides a comparative analysis of the clinical trial landscape for IDO1 inhibitors in glioma, presenting key quantitative data, experimental protocols, and visualizing the underlying biological and operational frameworks.
The IDO1 Signaling Pathway in Glioma
IDO1 is a critical immune checkpoint that suppresses anti-tumor immunity through two primary mechanisms: the depletion of tryptophan and the production of kynurenine. Tryptophan is essential for T-cell proliferation and function. Its depletion induces T-cell anergy and apoptosis. The accumulation of kynurenine, on the other hand, promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
Caption: The IDO1 signaling pathway in the glioma microenvironment.
Comparative Analysis of Key Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating IDO1 inhibitors in glioma patients.
Table 1: Indoximod in Glioma
| Trial Identifier | Phase | Patient Population | Intervention | Number of Patients | Key Outcomes |
| NCT02502708 [1][2][3] | I | Pediatric recurrent brain tumors or newly diagnosed DIPG | Indoximod + Temozolomide (B1682018) or Radiation | 81 | Median OS (recurrent disease): 13.3 months.[1][4][2][3] Median OS (DIPG): 14.4 months.[1][4][2][3] Patients with objective response had a median OS of 25.2 months vs. 7.3 months for non-responders.[1][4][2][3] |
| NCT02052648 [5] | I/II | Adult recurrent temozolomide-resistant glioma | Indoximod + Temozolomide (+/- Bevacizumab or SRS) | Phase I dose escalation | Primary endpoint is MTD and RP2D.[6] Secondary endpoint is 6-month PFS.[5] |
Table 2: Epacadostat in Glioma
| Trial Identifier | Phase | Patient Population | Intervention | Number of Patients | Key Outcomes |
| NCT03532295 [7][8][9][10] | II | Recurrent Glioblastoma (bevacizumab-naïve) | Cohort A: Retifanlimab + Bevacizumab + HFRTCohort B: Epacadostat + Retifanlimab + Bevacizumab + HFRT | Cohort A: 23 evaluableCohort B: 25 evaluable | Cohort A: Median PFS: 9.9 months; Median OS: 12.2 months; OS at 9 months: 71.4%.[7][8][9] Cohort B (preliminary): Median PFS: 7.52 months; Median OS: 9.5 months; OS at 9 months: 61.07%.[10] |
Table 3: BMS-986205 (Linrodostat) in Glioma
| Trial Identifier | Phase | Patient Population | Intervention | Number of Patients | Key Outcomes |
| NCT04047706 [11][12][13][14] | I | Newly Diagnosed Glioblastoma | Cohort A (MGMT unmethylated): BMS-986205 + Nivolumab + RTCohort B (MGMT methylated): BMS-986205 + Nivolumab + RT + TMZ | Cohort A: 12 | Cohort A: Median OS: 11.5 months; 2-year survival rate: 33%.[12] Cohort B: Median OS: 26.9 months; 2-year survival rate: 60%.[12] |
Table 4: Other Investigational IDO1 Inhibitors in Glioma
| Inhibitor | Trial Identifier | Phase | Patient Population | Intervention | Number of Patients | Key Outcomes |
| PF-06840003 | NCT02764151 [15][16][17][18] | I | Recurrent Malignant Glioma | PF-06840003 monotherapy | 17 | Disease control rate: 47%.[15][16] Mean duration of stable disease: 32.1 weeks.[15][16] |
| Navoximod (B609430) (GDC-0919) | NCT02048709 [19][20] | Ia | Recurrent advanced solid tumors (including glioma) | Navoximod monotherapy | 22 (across all tumor types) | Stable disease observed in 36% of efficacy-evaluable patients.[19][20] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the experimental protocols for the key trials cited.
Indoximod: NCT02502708 (Pediatric)[1][2][3][4]
-
Study Design: A phase I, open-label, dose-escalation trial.
-
Inclusion Criteria: Patients aged 3-21 years with recurrent malignant brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG).
-
Treatment Arms:
-
Indoximod in combination with oral temozolomide (200 mg/m²/day for 5 days in 28-day cycles).
-
Indoximod in combination with palliative conformal radiation.
-
-
Dosing: The recommended phase II dose of indoximod was determined to be 19.2 mg/kg/dose, administered orally twice daily.
-
Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of indoximod in combination with chemotherapy or radiation.
-
Secondary Outcome Measures: Overall survival (OS), progression-free survival (PFS), and objective response rate (ORR).
Epacadostat: NCT03532295[7][8][9][10]
-
Study Design: An open-label, non-randomized, phase II study with two sequential cohorts.
-
Inclusion Criteria: Bevacizumab-naïve adults with recurrent glioblastoma.
-
Treatment Arms:
-
Cohort A: Retifanlimab (anti-PD-1) + Bevacizumab + Hypofractionated Radiotherapy (HFRT).
-
Cohort B: Epacadostat + Retifanlimab + Bevacizumab + HFRT.
-
-
Dosing:
-
Epacadostat: 400 mg orally twice daily.
-
Retifanlimab: 500 mg intravenously every 4 weeks.
-
Bevacizumab: 10 mg/kg intravenously every 2 weeks.
-
HFRT: 3.5 Gy/day for 10 fractions.
-
-
Primary Outcome Measure: Overall survival at 9 months (OS-9).
-
Secondary Outcome Measures: Progression-free survival (PFS), overall survival (OS), and safety.
BMS-986205 (Linrodostat): NCT04047706[11][12][13][14]
-
Study Design: A phase I, 3+3 dose-escalation trial.
-
Inclusion Criteria: Patients with newly diagnosed IDH-wildtype glioblastoma.
-
Treatment Arms:
-
Cohort A (MGMT promoter unmethylated): BMS-986205 + Nivolumab + Standard Radiotherapy (RT).
-
Cohort B (MGMT promoter methylated): BMS-986205 + Nivolumab + Standard RT + Temozolomide.
-
-
Dosing:
-
BMS-986205: Dose escalation from 50 mg to 100 mg orally once daily. The recommended phase 2 dose was established at 50 mg daily.
-
Nivolumab: 240 mg intravenously every 2 weeks.
-
RT: 30 fractions of 2 Gy.
-
-
Primary Outcome Measure: Safety and tolerability.
-
Secondary Outcome Measures: Overall survival (OS), progression-free survival (PFS).
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a patient participating in a glioma clinical trial involving an IDO1 inhibitor.
References
- 1. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. CTIM-23. A PHASE II STUDY OF RETIFANLIMAB (PD-1 INHIBITOR) AND EPACADOSTAT (IDO1 INHIBITOR) IN COMBINATION WITH BEVACIZUMAB AND HYPOFRACTIONATED RADIOTHERAPY FOR RECURRENT GLIOBLASTOMA: NCT03532295 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTIM-12. A PHASE 1 TRIAL OF IMMUNORADIOTHERAPY WITH THE IDO ENZYME INHIBITOR (BMS-986205) AND NIVOLUMAB IN PATIENTS WITH NEWLY DIAGNOSED MGMT PROMOTER UNMETHYLATED IDHwt GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly diagnosed glioblastoma IDHwt patients treated with radiation, nivolumab, and BMS-986205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Procedures for PCC0208009: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of PCC0208009, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This material should be treated as hazardous, and personnel must review their institution's specific safety protocols and the official Safety Data Sheet (SDS) before handling.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding the handling and storage requirements of the compound.
| Property | Value |
| Synonym | This compound |
| Formal Name | N-[4-[bis(2-methylpropyl)amino]-2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-3-yl]-N′-(4-methylphenyl)-urea |
| Molecular Formula | C29H35N7O |
| Formula Weight | 497.6 |
| Physical Form | Solid |
| Storage | -20°C |
| Stability | ≥4 years |
Source: Cayman Chemical[1]
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of hazardous research chemicals. Always consult your institution's Environmental Health and Safety (E&S) department for specific guidance and requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Double chemotherapy gloves[2]
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other laboratory wastes.[2]
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent pads) should be placed in a designated, properly labeled hazardous waste container. For potent compounds like this compound, which is used in cancer research, a yellow "Trace" waste container for chemotherapy waste is often appropriate.[2]
-
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
3. Disposal of Sharps:
-
Syringes that have been completely emptied of any visible residual this compound can be disposed of in a red sharps container.[2]
-
If a syringe contains any remaining volume of the drug, it must be disposed of as hazardous chemical waste in a designated bulk waste container, not a standard sharps container.[2]
4. Waste Pickup and Disposal:
-
Ensure all waste containers are properly labeled with a hazardous waste tag that includes the chemical name (this compound) and any other required information by your institution.
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for a hazardous waste pickup through your institution's EHS department.
Mechanism of Action: this compound in Glioma Therapy
This compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). In the context of cancer, particularly glioma, IDO1 is involved in creating an immunosuppressive tumor microenvironment. This compound has been shown to enhance the anti-tumor effects of chemotherapy agents like temozolomide (B1682018).[3] It achieves this by not only directly inhibiting the activity of IDO1 but also by regulating its expression at the transcriptional and translational levels.[3] This leads to an increased presence of tumor-infiltrating T lymphocytes (CD3+, CD4+, and CD8+), which helps to suppress tumor proliferation.[3][4]
Caption: Mechanism of this compound in enhancing anti-tumor immunity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. web.uri.edu [web.uri.edu]
- 3. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for PCC0208009
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for PCC0208009, an indirect inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Synonym | PCC-0208009 |
| Molecular Formula | C₂₉H₃₅N₇O |
| Molecular Weight | 497.6 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | ~2 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
Safety Precautions and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a hazardous substance. General safety protocols for handling potent research compounds and antineoplastic agents should be strictly followed.
Engineering Controls:
-
All manipulations of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet (BSC).
Personal Protective Equipment:
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Respiratory Protection: Not generally required when handling in a fume hood or BSC. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.
Hygiene Practices:
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and restrict access.
-
Wear appropriate PPE as described above.
-
For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the spill area with a detergent solution, followed by a thorough rinse with water.
-
Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles and syringes used for administering this compound must be disposed of in a puncture-resistant sharps container designated for chemotherapy or hazardous chemical waste.
Experimental Protocols
In Vitro IDO1 Inhibition Assay in HeLa Cells
This protocol is adapted from studies investigating the inhibitory effect of this compound on IDO1 activity in a cellular context.[1][2]
-
Cell Culture: Culture human cervical cancer (HeLa) cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
IDO1 Induction: Seed HeLa cells in 96-well plates. To induce IDO1 expression, treat the cells with human interferon-gamma (IFN-γ) at a concentration of 100 ng/mL for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Further dilute the compound to the desired final concentrations (e.g., 0-200 nM) in fresh cell culture medium.
-
Inhibition Assay: After the 24-hour IFN-γ induction, replace the medium with the medium containing the various concentrations of this compound.
-
Sample Collection and Analysis: After a 48-hour incubation with the compound, collect the cell culture supernatant. Analyze the concentrations of tryptophan and its metabolite kynurenine (B1673888) using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The ratio of kynurenine to tryptophan (Kyn/Trp) is an indicator of IDO1 activity. Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition of the Kyn/Trp ratio against the log concentration of the compound.
In Vivo Antitumor Efficacy Study in a Murine Glioma Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound, often in combination with other therapeutic agents like temozolomide (B1682018) (TMZ).[1][2]
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6J) for the GL261 murine glioma model.
-
Tumor Cell Implantation: Subcutaneously or intracranially implant GL261 glioma cells into the mice.
-
Treatment Groups: Once tumors are established, randomize the animals into different treatment groups, for example:
-
Vehicle control (e.g., 1% sodium carboxymethyl cellulose, SCMC)
-
This compound alone
-
Temozolomide (TMZ) alone
-
This compound in combination with TMZ
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle such as 1% SCMC.
-
Administer this compound via oral gavage (e.g., at a dose of 100 mg/kg, twice daily).
-
Administer TMZ according to the established protocol for the model.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor volume with calipers for subcutaneous models or by using imaging for intracranial models.
-
Record animal body weight and survival.
-
At the end of the study, collect tumors and blood plasma for pharmacodynamic analysis (e.g., Kyn/Trp ratio) and immunohistochemistry (e.g., for proliferation markers like Ki67).
-
Signaling Pathway
This compound has been shown to indirectly inhibit IDO1 expression by targeting the IL-6/JAK2/STAT3 signaling pathway. In the context of neuropathic pain, it also appears to influence synaptic plasticity through the NMDA2B receptor and CDK5 pathways.[3]
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide through direct inhibition and transcriptional regulation of indoleamine 2,3-dioxygenase in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an indirect IDO1 inhibitor, alleviates neuropathic pain and co-morbidities by regulating synaptic plasticity of ACC and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
